Product packaging for 2-(Furan-2-yl)quinoline-4-carboxylate(Cat. No.:CAS No. 20146-25-2)

2-(Furan-2-yl)quinoline-4-carboxylate

Cat. No.: B1269230
CAS No.: 20146-25-2
M. Wt: 238.22 g/mol
InChI Key: WWEKTFINADFAEC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Furan-2-yl)quinoline-4-carboxylate is a useful research compound. Its molecular formula is C14H8NO3- and its molecular weight is 238.22 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Furan-2-yl)quinoline-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8NO3- B1269230 2-(Furan-2-yl)quinoline-4-carboxylate CAS No. 20146-25-2

Properties

CAS No.

20146-25-2

Molecular Formula

C14H8NO3-

Molecular Weight

238.22 g/mol

IUPAC Name

2-(furan-2-yl)quinoline-4-carboxylate

InChI

InChI=1S/C14H9NO3/c16-14(17)10-8-12(13-6-3-7-18-13)15-11-5-2-1-4-9(10)11/h1-8H,(H,16,17)/p-1

InChI Key

WWEKTFINADFAEC-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)O

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-(Furan-2-yl)quinoline-4-carboxylate: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis pathways, and analytical characterization of 2-(Furan-2-yl)quinoline-4-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Structure and Properties

This compound, also known as 2-(Furan-2-yl)quinoline-4-carboxylic acid or FQCA, is a quinoline derivative characterized by the fusion of a quinoline core with a furan ring at the 2-position and a carboxylate group at the 4-position.

Chemical Structure:

Chemical structure of this compound

Molecular Formula: C₁₄H₉NO₃[1]

Molecular Weight: 239.23 g/mol [1]

The presence of the quinoline and furan rings, both of which are common pharmacophores, along with the carboxylic acid moiety, imparts this molecule with unique physicochemical properties and a diverse range of potential biological activities. Notably, it has been investigated for its anti-tuberculosis properties.[2][3]

Synthesis Pathways

The primary and most efficient method for the synthesis of this compound is the Pfitzinger reaction . This classical named reaction in organic chemistry provides a straightforward route to substituted quinoline-4-carboxylic acids.

Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base.[2][3] For the synthesis of the title compound, the specific reactants are isatin and 2-acetylfuran.

The overall reaction can be summarized as follows:

Isatin + 2-Acetylfuran --(Alkaline Medium)--> this compound

This synthetic approach has been reported to achieve a yield of 71%.[2]

The logical flow of the Pfitzinger reaction is depicted in the diagram below:

Pfitzinger_Reaction Isatin Isatin Intermediate Intermediate Adduct Isatin->Intermediate Condensation TwoAcetylfuran 2-Acetylfuran TwoAcetylfuran->Intermediate Base Alkaline Medium (e.g., KOH) Product 2-(Furan-2-yl)quinoline- 4-carboxylate Intermediate->Product Cyclization & Aromatization

Caption: Pfitzinger reaction pathway for the synthesis of this compound.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound via the Pfitzinger reaction, based on established procedures for similar quinoline-4-carboxylic acid syntheses.

Materials:

  • Isatin

  • 2-Acetylfuran

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) or Acetic acid for acidification

  • Diatomaceous earth (optional, for filtration)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of potassium hydroxide in ethanol with gentle heating.

  • Addition of Reactants: To the alkaline solution, add one molar equivalent of isatin. Allow the isatin to dissolve completely. Subsequently, add a slight excess (e.g., 1.1 molar equivalents) of 2-acetylfuran to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for several hours (typically 4-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it may be the potassium salt of the product.

  • Isolation of the Product:

    • Reduce the volume of the solvent under reduced pressure.

    • Dissolve the residue in water.

    • Wash the aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted 2-acetylfuran and other neutral impurities.

    • Carefully acidify the aqueous layer with a suitable acid (e.g., hydrochloric acid or acetic acid) to a pH of approximately 4-5. This will precipitate the crude this compound.

  • Purification:

    • Collect the precipitate by vacuum filtration and wash it with cold water.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

The experimental workflow is illustrated in the diagram below:

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reactants Isatin + 2-Acetylfuran in Ethanolic KOH Reflux Reflux (4-24h) Reactants->Reflux Solvent_Removal Solvent Removal Reflux->Solvent_Removal Aqueous_Dissolution Dissolve in Water Solvent_Removal->Aqueous_Dissolution Organic_Wash Wash with Organic Solvent Aqueous_Dissolution->Organic_Wash Acidification Acidification (pH 4-5) Organic_Wash->Acidification Filtration Vacuum Filtration Acidification->Filtration Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization Final_Product Pure 2-(Furan-2-yl)quinoline- 4-carboxylate Recrystallization->Final_Product

Caption: A step-by-step workflow for the synthesis and purification of this compound.

Quantitative Data and Characterization

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.[2][3]

Table 1: Synthesis and Characterization Data

ParameterValue/DescriptionReference
Synthesis Method Pfitzinger Reaction[2]
Reactants Isatin, 2-Acetylfuran[2]
Reaction Conditions Alkaline Medium, Reflux[2]
Yield 71%[2]
¹H NMR Representative data for a similar furan-quinoline structure shows characteristic peaks for aromatic protons of both the quinoline and furan rings, as well as a downfield signal for the carboxylic acid proton.[4]
¹³C NMR Expected signals include those for the carbonyl carbon of the carboxylic acid (around 165-180 ppm), and distinct signals for the carbons of the quinoline and furan rings in the aromatic region.[4]
Mass Spectrometry (MS) The molecular ion peak (M+) is expected at m/z 239. Key fragmentation pathways include the loss of a carboxyl group (-COOH, 45 Da) and the expulsion of carbon monoxide (CO, 28 Da) and a formyl radical (CHO, 29 Da) from the furan ring.[5]

Conclusion

This technical guide has provided a detailed overview of the structure, synthesis, and characterization of this compound. The Pfitzinger reaction stands out as an effective method for its preparation. The comprehensive data presented herein, including the experimental protocol and characterization insights, will be a valuable asset for researchers working on the development of novel therapeutic agents based on the quinoline scaffold. Further investigation into the biological activities of this compound and its derivatives is warranted.

References

A Comprehensive Technical Guide to 2-(Furan-2-yl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-(furan-2-yl)quinoline-4-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. The document details its synthesis, structural characterization, and biological activities, with a particular focus on its promising anti-tuberculosis properties. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data, and a logical workflow for its investigation.

Chemical Identity and Properties

IUPAC Name: 2-(furan-2-yl)quinoline-4-carboxylic acid[1]

This compound, also referred to as FQCA, is a quinoline derivative characterized by the substitution of a furan-2-yl group at the 2-position and a carboxylic acid group at the 4-position of the quinoline ring.[1] Its structure lends itself to diverse biological activities and electrochemical properties, making it a subject of interest in medicinal and analytical chemistry.[1]

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₉NO₃[1]
Molecular Weight239.23 g/mol [1]
Melting Point226 °C[1]
AppearanceYellow crystalline powder[1]

Synthesis

The synthesis of 2-(furan-2-yl)quinoline-4-carboxylic acid is achieved through a condensation reaction employing Isatin and 2-acetylfuran in an alkaline medium.[1][2] This method has been reported to produce a yield of 71%.[1]

Experimental Protocol: Synthesis

Materials:

  • Isatin

  • 2-acetylfuran

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Glacial acetic acid

  • Ethyl acetate (for recrystallization)

Procedure:

  • A solution of sodium hydroxide is prepared in a mixture of ethanol and water.

  • Isatin is added to the alkaline solution and stirred until dissolved.

  • The reaction mixture is heated to 60–70°C in a water bath.

  • 2-acetylfuran is added dropwise to the heated reaction mixture.

  • The mixture is refluxed at 60–70°C for approximately 4.5 hours, with continuous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-cold water, leading to the formation of a precipitate.

  • The precipitate is collected by filtration using a suction pump and a Buchner funnel and washed with cold water.

  • The pH of the filtrate is confirmed to be basic using litmus paper.

  • Glacial acetic acid is added to the filtrate to acidify it, resulting in the formation of a yellow solid.

  • The yellow precipitate is allowed to stand at room temperature, then filtered, dried, and recrystallized from ethyl acetate to yield the purified 2-(furan-2-yl)quinoline-4-carboxylic acid.[1]

Structural Characterization

The chemical structure of the synthesized compound is confirmed using various spectroscopic techniques.

Experimental Protocols: Characterization
  • ¹H-NMR and ¹³C-NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the proton and carbon environments within the molecule, confirming the presence of the quinoline, furan, and carboxylic acid functional groups.[1]

  • Mass Spectrometry: Mass spectrometry is employed to determine the molecular weight of the compound, further verifying its identity.[1]

Biological Activity: Anti-Tuberculosis Potential

2-(Furan-2-yl)quinoline-4-carboxylic acid has demonstrated promising activity against Mycobacterium tuberculosis.[1] Its efficacy is comparable to that of standard anti-tuberculosis drugs.[1]

Table 2: In Vitro Anti-Tuberculosis Activity

Compound/DrugMinimum Inhibitory Concentration (MIC) (µg/mL)
2-(Furan-2-yl)quinoline-4-carboxylic acid3.12 - 6.25
StreptomycinComparable Activity
PyrazinamideComparable Activity
CiprofloxacinComparable Activity

Data sourced from a study evaluating the compound against Mycobacterium tuberculosis using the Microplate Alamar Blue Assay (MABA).[1]

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The in vitro anti-tuberculosis activity is assessed using the Microplate Alamar Blue Assay (MABA).[1][3] This colorimetric assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of Mycobacterium tuberculosis.

Principle: The Alamar Blue reagent contains resazurin, a blue, non-fluorescent indicator dye that is reduced to the pink, fluorescent resorufin by metabolically active cells. A color change from blue to pink indicates bacterial growth, while the absence of a color change indicates inhibition of growth.[4]

Procedure:

  • A 96-well microplate is used to prepare serial dilutions of the test compound.

  • A standardized inoculum of Mycobacterium tuberculosis is added to each well.

  • Control wells containing no drug are included.

  • The microplate is incubated at 37°C for a specified period.

  • Following incubation, the Alamar Blue reagent is added to a control well.

  • The plate is re-incubated for 24 hours.

  • If the control well turns pink, indicating bacterial growth, the Alamar Blue reagent is added to all other wells.

  • The plate is incubated for an additional 24 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.[1]

Molecular Docking Studies

To investigate the potential mechanism of action, molecular docking studies can be performed to predict the binding affinity and interaction of 2-(furan-2-yl)quinoline-4-carboxylic acid with specific protein targets.

Table 3: Molecular Docking Results

ParameterValue
Binding Energy-9.3 kcal/mol

This value represents the calculated binding affinity of the compound with a target protein, as determined by molecular docking simulations.[1]

Experimental Protocol: Molecular Docking

Software:

  • AutoDock Tools (AutoDock 4.2 and AutoDock Vina)

  • ChemSketch

  • Open Babel GUI

  • Discovery Studio Visualizer

Procedure:

  • The 2D structure of 2-(furan-2-yl)quinoline-4-carboxylic acid is drawn using ChemSketch and saved in .mol format.

  • Open Babel GUI is used to convert the .mol file to a .pdb file.

  • The protein target structure is obtained from a protein data bank and prepared using AutoDock Tools by adding polar hydrogen atoms and performing energy minimization. The prepared target is saved in .pdbqt format.

  • The binding site on the target protein is defined using the GRID option.

  • The ligand (2-(furan-2-yl)quinoline-4-carboxylic acid) is prepared in AutoDock Tools, including energy minimization and identification of rotatable bonds, and saved in .pdbqt format.

  • Molecular docking is performed using AutoDock Vina via the command prompt.

  • The output, representing the docked poses and binding energies, is analyzed using Discovery Studio Visualizer to identify key interactions between the ligand and the protein.[1]

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from the synthesis of 2-(furan-2-yl)quinoline-4-carboxylic acid to its biological and in silico evaluation.

experimental_workflow cluster_synthesis Synthesis & Purification start Starting Materials (Isatin, 2-acetylfuran) reaction Condensation Reaction start->reaction purification Purification (Recrystallization) reaction->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ms Mass Spectrometry purification->ms maba Anti-TB Activity (Microplate Alamar Blue Assay) purification->maba docking Molecular Docking purification->docking result_mic result_mic maba->result_mic MIC Determination result_binding result_binding docking->result_binding Binding Energy Calculation

Caption: Workflow for Synthesis, Characterization, and Evaluation.

Conclusion

2-(Furan-2-yl)quinoline-4-carboxylic acid is a synthetically accessible compound with confirmed anti-tuberculosis activity. The detailed protocols and compiled data within this guide provide a solid foundation for further research and development. Future investigations could focus on optimizing the compound's structure to enhance its potency and pharmacokinetic profile, as well as elucidating its precise mechanism of action through further biological studies.

References

CAS number for 2-(2-furyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-(2-furyl)quinoline-4-carboxylic acid

CAS Number: 20146-25-2

This technical guide provides a comprehensive overview of 2-(2-furyl)quinoline-4-carboxylic acid, a heterocyclic compound with significant potential in medicinal and analytical chemistry.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, characterization, and biological activities.

Chemical Properties and Identifiers

2-(2-furyl)quinoline-4-carboxylic acid, also known as 2-Furan-2-yl-quinoline-4-carboxylic acid, is a quinoline derivative with the molecular formula C14H9NO3.[2][3][4]

PropertyValueSource
CAS Number 20146-25-2[2][3][4][5]
Molecular Formula C14H9NO3[2][3][4][5]
Molecular Weight 239.23 g/mol [2][3][5]
IUPAC Name 2-(furan-2-yl)quinoline-4-carboxylic acid[5]
InChI Key WWEKTFINADFAEC-UHFFFAOYSA-N[5]
Canonical SMILES C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)O[5]
Physical Form Solid
Purity 95%

Synthesis

A common and effective method for the synthesis of 2-(2-furyl)quinoline-4-carboxylic acid involves the reaction of isatin and 2-acetylfuran in an alkaline medium.[1][6] This approach is a variation of the Pfitzinger reaction, a well-established method for synthesizing quinoline-4-carboxylic acids.[7][8]

Experimental Protocol: Synthesis of 2-(2-furyl)quinoline-4-carboxylic acid

Materials:

  • Isatin

  • 2-acetylfuran

  • Alkaline medium (e.g., potassium hydroxide in ethanol)

Procedure:

  • Dissolve isatin in an alkaline medium.

  • Add 2-acetylfuran to the solution.

  • Reflux the reaction mixture. The reaction time may vary, but overnight reflux has been reported to be effective.[7][8]

  • After cooling, the reaction mixture is typically acidified to precipitate the product.

  • The crude product is then collected by filtration, washed, and can be further purified by recrystallization.

Characterization

The structural confirmation of synthesized 2-(2-furyl)quinoline-4-carboxylic acid is typically achieved through a combination of spectroscopic techniques.

Spectroscopic Data
TechniqueKey Findings
¹H-NMR Spectroscopy The proton NMR spectrum is used to confirm the presence of protons on the quinoline and furan rings, as well as the carboxylic acid proton.[1][6]
¹³C-NMR Spectroscopy The carbon-13 NMR spectrum provides evidence for the carbon framework of the molecule, including the carbonyl carbon of the carboxylic acid.[1][6]
Mass Spectrometry Mass spectral analysis confirms the molecular weight of the compound. The molecular ion peak is typically the base peak, indicating a stable structure. Common fragmentation pathways include the loss of a carboxyl group (-COOH).[1][6][9]
Electrochemical Analysis

Cyclic voltammetry has been employed to study the redox properties of 2-(2-furyl)quinoline-4-carboxylic acid.[1][6] These studies, often using a glassy carbon electrode, have shown that the electrode process is diffusion-controlled, with distinct oxidation and reduction peaks.[1][6]

Biological Activity

Quinoline derivatives are known for a wide range of pharmacological activities, including antitumor, antimalarial, antibacterial, and anti-inflammatory properties.[10][11][12]

Anti-tuberculosis Activity

2-(2-furyl)quinoline-4-carboxylic acid has demonstrated promising in vitro activity against Mycobacterium tuberculosis.[1][6]

The anti-tuberculosis activity is commonly assessed using the Microplate Alamar Blue Assay (MABA) method.[1][6]

Procedure:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the compound are made in a 96-well microplate.

  • A standardized inoculum of Mycobacterium tuberculosis is added to each well.

  • The plates are incubated at 37°C.

  • After the incubation period, Alamar Blue reagent is added to each well.

  • The plates are further incubated to allow for color development.

  • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change from blue to pink.

The results have shown that 2-(2-furyl)quinoline-4-carboxylic acid exhibits a good minimum inhibitory concentration (MIC) that is comparable to standard anti-tuberculosis drugs such as pyrazinamide, ciprofloxacin, and streptomycin.[1][6]

Molecular Docking Studies

To understand the potential mechanism of action, molecular docking studies have been performed. These studies help in visualizing the interaction between the compound and the active site of a target protein.[1] For 2-(2-furyl)quinoline-4-carboxylic acid, a binding energy of -9.3 kcal/mol has been calculated with a specific target protein, indicating a strong binding affinity.[1]

Visualizations

Synthesis and Characterization Workflow

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Isatin + 2-acetylfuran (Alkaline Medium) Reaction Pfitzinger Reaction (Reflux) Reactants->Reaction Purification Acidification, Filtration, Recrystallization Reaction->Purification Product 2-(2-furyl)quinoline-4-carboxylic acid Purification->Product NMR ¹H-NMR & ¹³C-NMR Spectroscopy Product->NMR Structural Confirmation MS Mass Spectrometry Product->MS Molecular Weight Confirmation CV Cyclic Voltammetry Product->CV Redox Properties

Caption: Workflow for the synthesis and characterization of 2-(2-furyl)quinoline-4-carboxylic acid.

Potential Biological Investigation Pathway

Biological Investigation Pathway cluster_invitro In Vitro Studies cluster_insilico In Silico Studies Compound 2-(2-furyl)quinoline-4-carboxylic acid Antitubercular Anti-tuberculosis Assay (MABA) Compound->Antitubercular Anticancer Antiproliferative Assays Compound->Anticancer Antiinflammatory Anti-inflammatory Assays Compound->Antiinflammatory Docking Molecular Docking Compound->Docking Antitubercular->Docking Target Identification Anticancer->Docking Target Identification Antiinflammatory->Docking Target Identification

Caption: A logical pathway for the biological investigation of 2-(2-furyl)quinoline-4-carboxylic acid.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(Furan-2-yl)quinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(Furan-2-yl)quinoline-4-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry. This document consolidates available data on its synthesis, structural characterization, and key physicochemical parameters. Detailed experimental protocols for its synthesis and for the evaluation of its biological activity are provided to facilitate further research and development. The information is presented in a structured format, including data tables and workflow diagrams, to serve as a valuable resource for researchers in the fields of organic chemistry, pharmacology, and drug discovery.

Introduction

This compound, also known as 2-(furan-2-yl)quinoline-4-carboxylic acid or FQCA, is a quinoline derivative that has garnered interest due to its diverse biological activities. Quinoline derivatives are a well-established class of compounds with a broad spectrum of pharmacological applications, including antimicrobial, antimalarial, and anticancer properties.[1] The incorporation of a furan moiety at the 2-position of the quinoline ring system can significantly influence the molecule's biological and electrochemical characteristics.[1] This guide aims to provide a detailed compilation of the known physical and chemical properties of this compound, its synthesis, and methods for its analysis.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and development as a potential therapeutic agent.

Table 1: General and Physical Properties
PropertyValueReference
Molecular Formula C₁₄H₉NO₃[2]
Molecular Weight 239.23 g/mol [2][3]
Appearance Solid
Melting Point 227 °C[3]
Boiling Point (Predicted) 433.7 ± 40.0 °C[3]
Density (Predicted) 1.348 ± 0.06 g/cm³[3]
Solubility Data not available
pKa Data not available
Table 2: Spectroscopic Data
Spectroscopic MethodKey ObservationsReference
¹H NMR Signals corresponding to quinoline, furan, and carboxylic acid protons are observed.[1]
¹³C NMR Distinct peaks indicating the carbon environments of the quinoline, furan, and carboxylic acid functional groups.[1]
Mass Spectrometry (EI) The molecular ion is the base peak. Main fragmentation pathways include the elimination of COOH (45 mass units), CO (m/z 211), and CHO (m/z 210).[4]

Synthesis

The primary method for the synthesis of this compound is the Pfitzinger reaction.[5] This reaction involves the condensation of isatin with a carbonyl compound, in this case, 2-acetylfuran, in the presence of a base.[1][6]

Synthesis Workflow

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Isatin Isatin Reaction Pfitzinger Reaction Isatin->Reaction Acetylfuran 2-Acetylfuran Acetylfuran->Reaction Base Alkaline Medium (e.g., KOH) Base->Reaction Solvent Ethanol Solvent->Reaction Heat Reflux at 60-70 °C for 4.5 hours Heat->Reaction Workup Precipitation in Ice-Cold Water Reaction->Workup Purification Filtration and Washing Workup->Purification Product This compound Purification->Product

Caption: Synthesis via the Pfitzinger Reaction.

Experimental Protocol: Pfitzinger Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve isatin in an alkaline medium, such as a solution of potassium hydroxide in ethanol.[7]

  • Addition of Carbonyl Compound: To the stirred solution, add 2-acetylfuran.[6]

  • Reflux: Heat the reaction mixture to reflux at a temperature of 60-70 °C for approximately 4.5 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, pour the mixture into ice-cold water to precipitate the product.[1]

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent.

Biological Activity and Analysis

This compound has demonstrated promising anti-tuberculosis activity.[1] The minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis is typically determined using the Microplate Alamar Blue Assay (MABA).[1]

Microplate Alamar Blue Assay (MABA) Workflow

G Microplate Alamar Blue Assay (MABA) Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_results Results Plate Prepare 96-well microplate AddCompound Add compound dilutions to wells Plate->AddCompound Compound Prepare serial dilutions of the test compound Compound->AddCompound Bacteria Prepare inoculum of M. tuberculosis AddBacteria Add bacterial suspension to wells Bacteria->AddBacteria AddCompound->AddBacteria Incubate1 Incubate plate at 37 °C AddBacteria->Incubate1 AddAlamar Add Alamar Blue reagent Incubate1->AddAlamar Incubate2 Incubate plate for color development AddAlamar->Incubate2 Read Visually inspect or read absorbance/fluorescence Incubate2->Read MIC Determine Minimum Inhibitory Concentration (MIC) Read->MIC

Caption: Workflow for MABA anti-TB screening.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)
  • Plate Preparation: Prepare a 96-well microplate with serial dilutions of the this compound. Include positive (drug-free) and negative (no bacteria) controls.

  • Inoculation: Add a standardized inoculum of Mycobacterium tuberculosis (e.g., H37Rv strain) to each well.

  • Incubation: Seal the plate and incubate at 37 °C for a specified period (typically 5-7 days).

  • Addition of Alamar Blue: Add the Alamar Blue reagent to each well.

  • Second Incubation: Re-incubate the plate for 12-24 hours to allow for color development.

  • Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.[1]

Electrochemical Properties

The electrochemical behavior of this compound has been investigated using cyclic voltammetry.[1] This technique provides insights into the redox properties of the molecule, which can be relevant to its mechanism of action and potential for use in electrochemical sensors.

Cyclic Voltammetry Experimental Setup

G Cyclic Voltammetry Experimental Setup cluster_cell Electrochemical Cell cluster_instrument Instrumentation cluster_analyte Analyte WE Working Electrode Glassy Carbon Electrode RE Reference Electrode Saturated Calomel Electrode CE Counter Electrode Platinum Wire Electrolyte Electrolyte Solution e.g., TBAB in THF Potentiostat Potentiostat Potentiostat->WE Controls Potential Potentiostat->RE Measures Potential Potentiostat->CE Passes Current Analyte This compound Solution Analyte->Electrolyte Dissolved in

References

The Pharmacological Potential of Furan-Quinoline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion of furan and quinoline rings has given rise to a class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current research on furan-quinoline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and development in this promising area of medicinal chemistry.

Anticancer Activity

Furan-quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival.

A number of 2-furanylvinylquinoline derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines.[1] Quinoline derivatives, in general, have been extensively studied as potential antitumor agents, with mechanisms including DNA alkylation, and inhibition of epidermal growth factor receptor (EGFR), and vascular endothelial growth factor (VEGF).[2] The combination of a quinoline scaffold with other bioactive moieties, such as chalcones, has been a promising approach in the development of potent anticancer agents.[1] Some quinoline-3-carboxamide furan-derivatives have shown potent EGFR inhibition and promising anticancer activity against cell lines like MCF-7.[1] Furthermore, certain quinoline-chalcone hybrids have been identified as potential inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade in cancer.[1]

CompoundCancer Cell LineIC50 (µM)Reference
Quinoline-3-carboxamide furan-derivativeMCF-73.35[1]
Quinoline-chalcone hybrid 39A5491.91[1]
Quinoline-chalcone hybrid 40K-5625.29[1]
Quinolone-chalcone-linked podophyllotoxin 62Various2.2 - 15.4[1]
Quinoline-chalcone hybrid 63Caco-25.0[1]
Quinoline-chalcone hybrid 64Caco-22.5[1]
Furan C-2 Quinoline Coupled 1, 2, 4-Triazole Analog 7aA3752.9 (µg/ml)[3]
Furan C-2 Quinoline Coupled 1, 2, 4-Triazole Analog 7aMDA-MB 2316.2 (µg/ml)[3]
Furan C-2 Quinoline Coupled 1, 2, 4-Triazole Analog 7bA3754.0 (µg/ml)[3]
Furan C-2 Quinoline Coupled 1, 2, 4-Triazole Analog 7bMDA-MB 2319.5 (µg/ml)[3]
Furan C-2 Quinoline Coupled 1, 2, 4-Triazole Analog 7cA3757.8 (µg/ml)[3]
Furan C-2 Quinoline Coupled 1, 2, 4-Triazole Analog 7cMDA-MB 23111.3 (µg/ml)[3]
Furan C-2 Quinoline Coupled 1, 2, 4-Triazole Analog 7kA3755.1 (µg/ml)[3]
Furan C-2 Quinoline Coupled 1, 2, 4-Triazole Analog 7kMDA-MB 2317.3 (µg/ml)[3]
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide (11)MCF729.8[4]
3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide (12)MCF739.0[4]
2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide (13)MCF740.0[4]
2-Cyano-5-(4-(dimethylamino) phenyl)- N-(quinolin-3-yl) penta-2,4-dienamide (14)MCF740.4[4]

Antimicrobial Activity

Furan-quinoline compounds have also been investigated for their activity against a range of bacterial and fungal pathogens. The presence of the furan ring is believed to contribute significantly to the antimicrobial properties of these molecules.

CompoundMicroorganismMIC (µg/mL)Reference
2,4-disubstituted furan derivative 8DEscherichia coli100[5]
2,4-disubstituted furan derivative 8FEscherichia coli100[5]
2,4-disubstituted furan derivative 8EProteus vulgaris100[5]
2,4-disubstituted furan derivative 8FProteus vulgaris100[5]
Quinoline-chalcone hybrid 4cS. aureus CMCC 2600312.5[5]
Quinoline-chalcone hybrid 4dS. aureus CMCC 2600325[5]
Cationic chalcone 116S. aureus & MRSA0.25 - 1 (µM)[5]
N-methylbenzofuro[3,2-b]quinoline 8Vancomycin-resistant E. faecium4[6]
9-bromo indolizinoquinoline-5,12-dione 7MRSA≤ 0.0078[6]
9-bromo indolizinoquinoline-5,12-dione 7E. coli ATCC259222[6]
9-bromo indolizinoquinoline-5,12-dione 7S. pyrogens ATCC196152[6]
Quinolone-ciprofloxacin conjugate 9S. aureus0.12[7]
Quinolone-ciprofloxacin conjugate 9S. typhi0.12[7]
Quinolone-ciprofloxacin conjugate 9E. coli0.12[7]
Quinolone-ciprofloxacin conjugate 10S. aureus0.24[7]
Quinolone-ciprofloxacin conjugate 10S. typhi0.12[7]
Quinolone-ciprofloxacin conjugate 10E. coli0.12[7]
Quinolone-ciprofloxacin conjugate 11S. aureus0.12[7]
Quinolone-ciprofloxacin conjugate 11S. typhi0.12[7]
Quinolone-ciprofloxacin conjugate 11E. coli0.12[7]
Quinolone-ciprofloxacin conjugate 12S. aureus0.24[7]
Quinolone-ciprofloxacin conjugate 12S. typhi0.12[7]
Quinolone-ciprofloxacin conjugate 12E. coli0.12[7]
Quinolone-ciprofloxacin conjugate 13S. aureus0.12[7]
Quinolone-ciprofloxacin conjugate 13S. typhi0.24[7]
Quinolone-ciprofloxacin conjugate 13E. coli0.12[7]
Quinolone-ciprofloxacin conjugate 14S. aureus0.12[7]
Quinolone-ciprofloxacin conjugate 14S. typhi0.12[7]
Quinolone-ciprofloxacin conjugate 14E. coli0.12[7]
Quinoline-triazole-isatin hybrid 32A. flavus12.5[6]
Quinoline-triazole-isatin hybrid 33A. flavus12.5[6]
Quinoline-triazole-isatin hybrid 32F. oxysporum25[6]
Quinoline-triazole-isatin hybrid 33F. oxysporum25[6]
Quinoline-triazole-isatin hybrid 34F. oxysporum25[6]
Quinoline-triazole-isatin hybrid 32A. niger25[6]
Quinoline-triazole-isatin hybrid 33A. niger25[6]
Quinoline-triazole-isatin hybrid 34A. niger25[6]
Quinoline-triazole-isatin hybrid 32C. neoformans25[6]
Quinoline-triazole-isatin hybrid 33C. neoformans25[6]
Quinoline-triazole-isatin hybrid 34C. neoformans25[6]
Quinoline-thiosemicarbazone-metal complex 39M. tuberculosis H37Rv1.56[7]
Quinoline-thiosemicarbazone-metal complex 40M. tuberculosis H37Rv1.56[7]

Anti-inflammatory Activity

Several furan-quinoline derivatives have been synthesized and evaluated for their anti-inflammatory effects.[8] These compounds have shown the ability to inhibit the release of inflammatory mediators.

CompoundAssayIC50 (µM)Reference
4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde (8)β-glucuronidase release5.0[8]
4-[4-[(2-Furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one (10)Lysozyme release4.6[8]
(E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone oxime (11a)Lysozyme release7.1[8]
(E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone oxime (11a)β-glucuronidase release9.5[2][8]
1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone (6)TNF-α formation2.3[8]
(E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone oxime (11a)fMLP-induced superoxide anion generation2.7[8]
(E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone methyloxime (11b)fMLP-induced superoxide anion generation2.8[8]
4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde methyloxime (13b)fMLP-induced superoxide anion generation2.2[8]
Furan hybrid molecule H2 (with 1,2,3,4-tetrahydroquinoline)Inhibition of albumin denaturation114.31 (µg/mL)[9]
Furan hybrid molecule H4 (with piperidine)Inhibition of albumin denaturation120.35 (µg/mL)[9]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11][12]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]

  • Compound Treatment: Treat the cells with various concentrations of the furan-quinoline compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15][16][17]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the furan-quinoline compound in a liquid or solid growth medium. The lowest concentration that inhibits growth is the MIC.

Procedure (Broth Microdilution):

  • Compound Dilution: Prepare a series of twofold dilutions of the furan-quinoline compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[17]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[17]

  • MIC Determination: The MIC is the lowest concentration of the compound in which there is no visible growth (turbidity) of the microorganism.[16]

Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[18][19][20][21][22]

Principle: Injection of carrageenan into the paw of a rodent induces an inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.

Procedure:

  • Animal Dosing: Administer the furan-quinoline compound to the test animals (e.g., rats or mice) via a suitable route (e.g., oral, intraperitoneal). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).[19]

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.[18][19][20]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[18][19]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Signaling Pathways and Mechanisms of Action

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[23][24] Its deregulation is a common feature in many cancers, making it a key target for anticancer drug development.[25] Some furan-quinoline compounds have been shown to inhibit this pathway.[1]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt activates FuranQuinoline Furan-Quinoline Compound FuranQuinoline->PI3K inhibits FuranQuinoline->mTORC1 inhibits

PI3K/Akt/mTOR pathway inhibition by furan-quinoline compounds.

EGFR Tyrosine Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[26] Overexpression or mutations of EGFR are common in various cancers, leading to uncontrolled cell growth.[26] Several furan-quinoline derivatives have been identified as inhibitors of EGFR tyrosine kinase.[1]

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., Ras-Raf-MAPK, PI3K-Akt) Dimerization->Downstream Proliferation Cell Proliferation Downstream->Proliferation FuranQuinoline Furan-Quinoline Compound FuranQuinoline->Dimerization inhibits autophosphorylation

EGFR tyrosine kinase inhibition workflow.

Proteasome Inhibition

The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a critical role in cellular homeostasis. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately inducing apoptosis in cancer cells. Substituted quinolines have been identified as noncovalent inhibitors of the human proteasome.[25]

Proteasome_Inhibition UbProtein Ubiquitinated Protein Proteasome 26S Proteasome UbProtein->Proteasome targeted for degradation Degradation Protein Degradation Proteasome->Degradation leads to Apoptosis Apoptosis Proteasome->Apoptosis inhibition induces FuranQuinoline Furan-Quinoline Compound FuranQuinoline->Proteasome inhibits

Mechanism of proteasome inhibition.

DNA Methyltransferase Inhibition

DNA methyltransferases (DNMTs) are enzymes that catalyze the methylation of DNA, an epigenetic modification crucial for gene regulation.[27] Aberrant DNA methylation is a hallmark of cancer, and DNMT inhibitors can reactivate tumor suppressor genes. Quinoline-based compounds have been investigated as DNMT inhibitors.[28][29]

DNMT_Inhibition_Workflow DNMT DNA Methyltransferase (DNMT) MethylatedDNA Methylated DNA DNMT->MethylatedDNA methylates SAM S-Adenosyl Methionine (SAM) SAM->DNMT DNA DNA DNA->DNMT GeneSilencing Gene Silencing MethylatedDNA->GeneSilencing FuranQuinoline Furan-Quinoline Compound FuranQuinoline->DNMT inhibits

DNA methyltransferase inhibition by furan-quinoline compounds.

This guide provides a comprehensive overview of the significant biological activities of furan-quinoline compounds. The presented data, experimental protocols, and pathway diagrams are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, fostering the development of novel therapeutics based on this versatile scaffold.

References

Review of literature on quinoline-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Quinoline-4-Carboxylic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction

Quinoline, a heterocyclic aromatic compound composed of fused benzene and pyridine rings, serves as a foundational scaffold in medicinal chemistry. Among its derivatives, quinoline-4-carboxylic acids have garnered significant attention due to their wide spectrum of biological activities. These compounds are integral to the development of new therapeutic agents, demonstrating potent anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. The versatility of the quinoline ring allows for structural modifications at various positions, enabling the fine-tuning of pharmacological profiles to enhance potency and selectivity while minimizing toxicity. This guide provides a comprehensive review of the literature on quinoline-4-carboxylic acid derivatives, focusing on their synthesis, biological evaluation, and structure-activity relationships (SAR), with detailed experimental protocols and data presented for clarity and comparison.

Synthesis of Quinoline-4-Carboxylic Acid Derivatives

The synthesis of the quinoline-4-carboxylic acid core is predominantly achieved through well-established condensation reactions. The Doebner and Pfitzinger reactions are the most common and versatile methods employed.

Doebner Reaction: This method involves a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[1] The reaction typically proceeds under reflux conditions in a solvent like ethanol.[2] This approach is highly effective for producing 2-substituted quinoline-4-carboxylic acids.[3] Recent advancements have focused on developing more efficient protocols, including catalyst-free conditions or the use of novel catalysts to improve yields and shorten reaction times, especially for anilines bearing electron-withdrawing groups.[4][5]

Pfitzinger Reaction: The Pfitzinger synthesis utilizes isatin (or its derivatives) and a carbonyl compound containing an α-methylene group in the presence of a base.[6] This reaction provides a direct route to quinoline-4-carboxylic acids with various substituents, dictated by the choice of the starting carbonyl compound.[1] The initial condensation and subsequent cyclization and decarboxylation yield the desired quinoline scaffold.

Other synthetic strategies include the Combes synthesis and the Conrad-Limpach-Knorr synthesis, which offer alternative pathways to substituted quinolines that can be further modified to introduce the 4-carboxylic acid moiety.[6] Microwave-assisted synthesis and the use of Lewis acid catalysts like indium(III) chloride have also been explored to accelerate the synthesis of these derivatives.[5][7]

G cluster_doebner Doebner Reaction cluster_pfitzinger Pfitzinger Reaction Aniline Aniline DoebnerProduct 2-Substituted-Quinoline-4-Carboxylic Acid Aniline->DoebnerProduct Condensation Aldehyde Aldehyde Aldehyde->DoebnerProduct Condensation PyruvicAcid Pyruvic Acid PyruvicAcid->DoebnerProduct Condensation Isatin Isatin PfitzingerProduct Quinoline-4-Carboxylic Acid Derivative Isatin->PfitzingerProduct Base-catalyzed Condensation Carbonyl Carbonyl Compound (with α-methylene) Carbonyl->PfitzingerProduct Base-catalyzed Condensation G cluster_pathway DHODH Inhibition Pathway DHODH Dihydroorotate Dehydrogenase (DHODH) UMP Uridine Monophosphate (UMP) DHODH->UMP Catalyzes DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Proliferation Tumor Cell Proliferation DNA_RNA->Proliferation Inhibitor Quinoline-4-Carboxylic Acid Derivative Inhibitor->DHODH Inhibits G start Synthesized Quinoline Derivative prepare_stock Prepare Stock Solution (e.g., in DMSO) start->prepare_stock disc_diffusion Disc Diffusion Method prepare_stock->disc_diffusion broth_dilution Broth Dilution Method prepare_stock->broth_dilution plate_bacteria Prepare Bacterial Inoculum & Plate on Agar plate_bacteria->disc_diffusion measure_zone Incubate & Measure Zone of Inhibition (mm) disc_diffusion->measure_zone determine_mic Incubate & Determine MIC (µg/mL) broth_dilution->determine_mic G Core Quinoline-4-Carboxylic Acid Core C4 C4 Position: -COOH is critical for binding (e.g., DHODH) - Esters can improve oral absorption Core->C4 C2 C2 Position: - Bulky, hydrophobic groups enhance anticancer activity - Aryl groups often confer antimicrobial activity Core->C2 Benzo Benzo Ring (C5-C8): - Substituents (e.g., F, OMe) modulate lipophilicity and pharmacokinetics Core->Benzo Activity Biological Activity (Anticancer, Antimicrobial, etc.) C4->Activity Influences C2->Activity Influences Benzo->Activity Influences

References

The Pharmacological Potential of Quinoline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Its derivatives have been successfully developed into drugs for a wide array of diseases, and the core structure continues to be a fertile ground for the discovery of novel therapeutic agents. This technical guide provides an in-depth exploration of the pharmacological potential of quinoline derivatives, focusing on their anticancer, antimicrobial, antiviral, and neuroprotective properties. It includes a compilation of quantitative data, detailed experimental protocols from key studies, and visualizations of relevant biological pathways and experimental workflows.

Anticancer Activity of Quinoline Derivatives

Quinoline-based compounds have emerged as a significant class of anticancer agents, exhibiting efficacy against various cancer cell lines, including those of the breast, colon, lung, and kidney.[1][2] Their mechanisms of action are diverse and multifaceted, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[3][4]

Mechanisms of Anticancer Action

The anticancer effects of quinoline derivatives are attributed to several mechanisms, including:

  • Inhibition of Tyrosine Kinases: Many quinoline derivatives act as potent inhibitors of tyrosine kinases, which are critical components of signaling pathways that regulate cell growth, differentiation, and survival.[3][4]

  • Topoisomerase Inhibition: Some derivatives interfere with the function of topoisomerases, enzymes that are essential for DNA replication and repair, leading to the accumulation of DNA damage and subsequent cell death.[3]

  • Induction of Apoptosis: Quinoline compounds can trigger programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.[3][5]

  • Cell Cycle Arrest: They can halt the progression of the cell cycle at different checkpoints, preventing cancer cells from dividing and proliferating.[3][5]

  • Inhibition of Angiogenesis: Several quinoline derivatives have been shown to inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[1][5]

  • Disruption of Cell Migration: They can interfere with the cellular machinery responsible for cell movement, thereby preventing the invasion and metastasis of cancer cells.[5]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected quinoline derivatives against various cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µg/cm³)Reference
4,7-Disubstituted quinolines7-chloro-4-quinolinylhydrazone derivativesSF-295 (CNS)0.314 - 4.65[5]
HTC-8 (Colon)0.314 - 4.65[5]
HL-60 (Leukemia)0.314 - 4.65[5]
N-alkylated, 2-oxoquinolinesVarious derivativesHEp-2 (Larynx)49.01 - 77.67 (%)[5]
Signaling Pathway: Tyrosine Kinase Inhibition by Quinoline Derivatives

The diagram below illustrates the general mechanism of action for quinoline derivatives that function as tyrosine kinase inhibitors.

TyrosineKinaseInhibition cluster_cell Cancer Cell cluster_downstream Downstream Signaling cluster_nucleus Nucleus GrowthFactor Growth Factor ReceptorTyrosineKinase Receptor Tyrosine Kinase (RTK) GrowthFactor->ReceptorTyrosineKinase Binds SignalingProteins Signaling Proteins (e.g., RAS, RAF, MEK, ERK) ReceptorTyrosineKinase->SignalingProteins Activates QuinolineDerivative Quinoline Derivative QuinolineDerivative->ReceptorTyrosineKinase Inhibits (ATP-competitive) TranscriptionFactors Transcription Factors SignalingProteins->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates CellProliferation Cancer Cell Proliferation GeneExpression->CellProliferation Leads to

Caption: Tyrosine kinase inhibition by quinoline derivatives.

Antimicrobial Activity of Quinoline Derivatives

Quinoline derivatives have a long history of use as antimicrobial agents, with some of the earliest synthetic antibiotics belonging to this class.[6] Their broad spectrum of activity encompasses both Gram-positive and Gram-negative bacteria, as well as various fungal species.[6][7]

Mechanisms of Antimicrobial Action

The primary mechanism of action for many antibacterial quinoline derivatives, particularly the fluoroquinolones, is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[8] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, quinoline derivatives induce breaks in the bacterial chromosome, leading to cell death.[8]

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected quinoline derivatives against various microbial strains.

Compound ClassDerivativeMicrobial StrainMIC (µg/mL)Reference
5-aryl-3-[(2-chloroquinolin-3-yl)methylene]furan-2(3H)-onesVarious derivativesS. aureus6.25[6]
E. coli6.25[6]
Novel quinoline derivativesDerivative 11S. aureus6.25[9]
Facilely accessible quinoline derivativesCompound 6C. difficile1.0[10]
Experimental Protocol: Broth Microdilution Method for MIC Determination

A common method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent is the broth microdilution assay.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compound: The quinoline derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature and for a sufficient duration to allow for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the quinoline derivative that completely inhibits the visible growth of the microorganism.

Experimental Workflow: Broth Microdilution Assay

The following diagram outlines the workflow for a standard broth microdilution assay.

BrothMicrodilution Start Start PrepareInoculum Prepare Standardized Microbial Inoculum Start->PrepareInoculum SerialDilution Perform Serial Dilution of Quinoline Derivative in 96-well plate PrepareInoculum->SerialDilution InoculatePlate Inoculate Wells with Microbial Suspension SerialDilution->InoculatePlate IncubatePlate Incubate Plate at Optimal Conditions InoculatePlate->IncubatePlate ReadResults Visually Inspect for Microbial Growth IncubatePlate->ReadResults DetermineMIC Determine MIC as Lowest Concentration with No Growth ReadResults->DetermineMIC End End DetermineMIC->End

Caption: Workflow for Broth Microdilution Assay.

Antiviral Activity of Quinoline Derivatives

The antiviral potential of quinoline derivatives has been demonstrated against a range of viruses, including human immunodeficiency virus (HIV), herpes virus, Ebola virus, and various coronaviruses.[11] Their mechanisms of antiviral action are often virus-specific.

Mechanisms of Antiviral Action

For coronaviruses, some quinoline analogues like chloroquine are thought to interfere with viral entry at a post-attachment stage.[12] This may involve the inhibition of endosomal acidification, which is necessary for the fusion of the viral envelope with the endosomal membrane. The inhibition of SARS-CoV-2 replication by chloroquine and hydroxychloroquine has also been linked to an inhibitory effect on the autophagy pathway.[12]

Quantitative Data: Antiviral Activity

The table below summarizes the in vitro antiviral activity of selected quinoline analogues against various coronaviruses.

CompoundVirusCell LineEC50 (µM)Reference
ChloroquineHCoV-OC43HEL0.12 - 12[12]
HydroxychloroquineCoronavirusesVarious0.12 - 12[12]

Neuroprotective Potential of Quinoline Derivatives

Recent research has highlighted the potential of quinoline derivatives as neuroprotective agents, with possible applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.[13][14]

Mechanisms of Neuroprotective Action

The neuroprotective effects of quinoline derivatives are often linked to their antioxidant properties and their ability to inhibit key enzymes involved in neurodegeneration.[13][14]

  • Antioxidant Activity: Some derivatives act as potent radical scavengers, protecting neuronal cells from oxidative stress, which is a major contributor to the pathology of many neurodegenerative diseases.[13][14]

  • Enzyme Inhibition: Certain quinoline compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT), all of which are targets for the symptomatic treatment of Alzheimer's and Parkinson's diseases.[13][14]

Logical Relationship: Multifunctional Neuroprotection by Quinoline Derivatives

The following diagram illustrates the interconnected mechanisms through which quinoline derivatives can exert their neuroprotective effects.

Neuroprotection cluster_mechanisms Mechanisms of Action cluster_outcomes Therapeutic Outcomes QuinolineDerivative Quinoline Derivative Antioxidant Antioxidant Activity (Radical Scavenging) QuinolineDerivative->Antioxidant AChE_Inhibition Acetylcholinesterase (AChE) Inhibition QuinolineDerivative->AChE_Inhibition MAOB_Inhibition Monoamine Oxidase B (MAO-B) Inhibition QuinolineDerivative->MAOB_Inhibition COMT_Inhibition Catechol-O-methyltransferase (COMT) Inhibition QuinolineDerivative->COMT_Inhibition ReducedOxidativeStress Reduced Oxidative Stress Antioxidant->ReducedOxidativeStress IncreasedAcetylcholine Increased Acetylcholine Levels AChE_Inhibition->IncreasedAcetylcholine ModulatedDopamine Modulated Dopamine Metabolism MAOB_Inhibition->ModulatedDopamine COMT_Inhibition->ModulatedDopamine Neuroprotection Neuroprotection ReducedOxidativeStress->Neuroprotection IncreasedAcetylcholine->Neuroprotection ModulatedDopamine->Neuroprotection

Caption: Multifunctional neuroprotective mechanisms.

Conclusion and Future Perspectives

The quinoline scaffold remains a highly privileged structure in drug discovery, with its derivatives demonstrating a vast and diverse pharmacological potential. The continuous exploration of new synthetic methodologies and a deeper understanding of their mechanisms of action will undoubtedly lead to the development of novel and more effective quinoline-based therapeutics for a wide range of diseases. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their efficacy and safety profiles, as well as exploring their potential in combination therapies to overcome drug resistance.

References

Methodological & Application

Application Notes and Protocol for the Synthesis of 2-(Furan-2-yl)quinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(Furan-2-yl)quinoline-4-carboxylate, a heterocyclic compound with potential applications in medicinal and analytical chemistry. The synthesis is based on the Pfitzinger reaction, a well-established method for the preparation of quinoline-4-carboxylic acids.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities. The incorporation of a furan moiety into the quinoline scaffold can modulate the biological and electrochemical properties of the resulting molecule. 2-(Furan-2-yl)quinoline-4-carboxylic acid (FQCA) has been investigated for its potential anti-tuberculosis activity and its redox-active properties make it a subject of interest in electrochemical studies.[1][2]

The protocol described herein utilizes isatin and 2-acetylfuran as precursors in an alkaline medium to yield the target compound.[1][2] This method is a variation of the Pfitzinger reaction, which involves the condensation of isatin (or its derivatives) with a carbonyl compound in the presence of a base to form substituted quinoline-4-carboxylic acids.[3][4][5][6][7]

Synthesis Pathway

The synthesis of this compound proceeds via a Pfitzinger reaction. The overall reaction scheme is presented below:

G cluster_reactants Reactants cluster_conditions Reaction Conditions Isatin Isatin Reaction Pfitzinger Reaction Isatin->Reaction Acetylfuran 2-Acetylfuran Acetylfuran->Reaction Base Alkaline Medium (e.g., KOH) Base->Reaction Catalyst Product This compound Reaction->Product Condensation & Cyclization

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is adapted from the synthesis of 2-(furan-2-yl) quinoline-4-carboxylic acid as described in the literature.[1][2]

Materials:

  • Isatin

  • 2-Acetylfuran

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Hydrochloric Acid (HCl)

  • Distilled water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers and graduated cylinders

  • Buchner funnel and filter paper

  • pH meter or pH paper

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of isatin in ethanol.

  • Addition of Base: To the stirred solution, add a molar excess of potassium hydroxide and stir until it dissolves completely.

  • Addition of Carbonyl Compound: Add an equimolar amount of 2-acetylfuran to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain it for a specified period (e.g., 12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid to a pH of approximately 4-5.

  • Isolation of Product: The precipitated solid product is collected by vacuum filtration using a Buchner funnel.

  • Purification: Wash the crude product with cold distilled water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

  • Drying: Dry the purified product in a vacuum oven at an appropriate temperature.

  • Characterization: The structure and purity of the synthesized compound should be confirmed using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1][2]

Data Presentation

ParameterReported Value
Starting Materials Isatin, 2-Acetylfuran
Reaction Type Pfitzinger Reaction
Catalyst/Medium Alkaline Medium (Potassium Hydroxide)
Solvent Ethanol
Reaction Conditions Reflux
Product This compound
Characterization ¹H-NMR, ¹³C-NMR, Mass Spectrometry, Cyclic Voltammetry

Note: Specific quantitative data such as molar ratios, reaction times, temperatures, and yields should be carefully recorded for each experiment. The values provided here are based on a general procedure and may require optimization.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G start Start dissolve Dissolve Isatin & KOH in Ethanol start->dissolve add_acetylfuran Add 2-Acetylfuran dissolve->add_acetylfuran reflux Reflux Reaction Mixture add_acetylfuran->reflux cool Cool to Room Temperature reflux->cool precipitate Acidify with HCl to Precipitate Product cool->precipitate filter Filter Crude Product precipitate->filter wash Wash with Distilled Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry the Purified Product recrystallize->dry characterize Characterize the Product (NMR, MS) dry->characterize end End characterize->end

References

Application Notes and Protocols for ¹H-NMR and ¹³C-NMR Analysis of 2,5-Furandicarboxylic Acid (FQCA/FDCA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the ¹H-NMR and ¹³C-NMR analysis of 2,5-Furandicarboxylic Acid (FDCA), a key bio-based platform chemical. The following protocols and data will facilitate the structural characterization and purity assessment of FDCA.

Overview of NMR Analysis for FDCA

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For 2,5-Furandicarboxylic Acid, ¹H-NMR provides information on the furan ring protons, while ¹³C-NMR identifies the carbon environments within the molecule, including the carboxylic acid carbons.

The symmetrical nature of the FDCA molecule results in a relatively simple NMR spectrum, making it an excellent tool for routine identification and quality control.

Quantitative NMR Data

The following tables summarize the expected chemical shifts (δ) for 2,5-Furandicarboxylic Acid in commonly used deuterated solvents.

Table 1: ¹H-NMR Chemical Shifts (δ) for 2,5-Furandicarboxylic Acid

SolventFuran Protons (H3, H4) [ppm]Carboxylic Acid Protons (-COOH) [ppm]
DMSO-d₆~7.28~13.5 (broad)
D₂O~7.24[1]Not typically observed (exchange with D₂O)
Methanol-d₄~7.26[2]Not typically observed (exchange with solvent)

Table 2: ¹³C-NMR Chemical Shifts (δ) for 2,5-Furandicarboxylic Acid

SolventFuran Carbons (C3, C4) [ppm]Furan Carbons (C2, C5) [ppm]Carboxylic Acid Carbons (-COOH) [ppm]
DMSO-d₆~118.39~147.01~158.88
D₂O~118.62[1]~147.61[1]~162.35[1]

Experimental Protocols

This section provides detailed methodologies for performing ¹H-NMR and ¹³C-NMR experiments on FDCA.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

  • 2,5-Furandicarboxylic Acid (FDCA) sample

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • NMR tube (5 mm) and cap

  • Vortex mixer

  • Pipette or syringe

Protocol:

  • Weighing the Sample: Accurately weigh 5-10 mg of the FDCA sample for ¹H-NMR and 20-50 mg for ¹³C-NMR.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Solubilization: Tightly cap the vial and vortex thoroughly until the sample is completely dissolved. Gentle heating may be applied if necessary to aid dissolution, especially for less soluble samples.

  • Transfer to NMR Tube: Using a pipette or syringe, carefully transfer the clear solution into a clean, dry 5 mm NMR tube. Avoid transferring any solid particles. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette.

  • Capping: Securely place a cap on the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C-NMR spectra. Instrument-specific parameters may need to be optimized.

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

¹H-NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Temperature: 298 K.

¹³C-NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).

  • Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration.

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Temperature: 298 K.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

  • Integration: For ¹H-NMR, integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shift of each peak.

Visualizations

Workflow for NMR Analysis of FDCA

FDCA_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Reporting weigh Weigh FDCA dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1nmr ¹H-NMR Acquisition transfer->h1nmr c13nmr ¹³C-NMR Acquisition transfer->c13nmr ft Fourier Transform h1nmr->ft c13nmr->ft phase Phasing & Baseline Correction ft->phase reference Referencing phase->reference integrate Integration (¹H-NMR) reference->integrate structure Structure Confirmation reference->structure purity Purity Assessment reference->purity integrate->structure report Generate Report structure->report purity->report

Caption: Workflow for ¹H and ¹³C-NMR analysis of FDCA.

Signaling Pathway of NMR Experiment

NMR_Signaling_Pathway cluster_magnet External Magnetic Field (B₀) cluster_pulse RF Pulse cluster_relaxation Relaxation cluster_output Output spin_up Spin Up (Low Energy) rf_pulse RF Pulse (Excitation) spin_up->rf_pulse Absorption spin_down Spin Down (High Energy) relaxation Relaxation spin_down->relaxation Emission fid FID Signal (Detection) relaxation->fid spectrum NMR Spectrum fid->spectrum Fourier Transform

Caption: Simplified signaling pathway of an NMR experiment.

References

Application of 2-(Furan-2-yl)quinoline-4-carboxylate in Electrochemical Sensing: A Proposed Protocol for Dopamine Detection

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application note describes a proposed and scientifically plausible use of 2-(Furan-2-yl)quinoline-4-carboxylate in electrochemical sensing. While the electrochemical properties of this compound are documented, its specific application for dopamine sensing as detailed below is a hypothetical protocol based on the known functionalities of the molecule and established principles of electrochemical sensor design.

Introduction

This compound is a redox-active heterocyclic compound. Its quinoline and furan moieties provide a conjugated system that can facilitate electron transfer, while the carboxylic acid group offers a site for interaction and functionalization. These properties make it a promising candidate for the development of electrochemical sensors. This document outlines a detailed protocol for the application of this compound as a modifier for a glassy carbon electrode (GCE) aimed at the selective detection of the neurotransmitter dopamine (DA).

The principle of this proposed sensor relies on the electrostatic interactions between the negatively charged carboxylate group (at neutral pH) of the modifier and the positively charged protonated amine group of dopamine. This interaction is expected to pre-concentrate dopamine at the electrode surface, enhancing the sensitivity of detection. Furthermore, the negatively charged surface should repel common anionic interferents in biological fluids, such as ascorbic acid (AA) and uric acid (UA), thereby improving selectivity.

Materials and Reagents

Material/Reagent Grade Supplier
This compoundSynthesis GradeAs per synthesis protocol
Dopamine hydrochlorideAnalytical GradeSigma-Aldrich
Ascorbic acidAnalytical GradeSigma-Aldrich
Uric acidAnalytical GradeSigma-Aldrich
Phosphate buffer saline (PBS) tabletspH 7.4Sigma-Aldrich
Potassium ferricyanide (K₃[Fe(CN)₆])Analytical GradeSigma-Aldrich
Potassium ferrocyanide (K₄[Fe(CN)₆])Analytical GradeSigma-Aldrich
Potassium chloride (KCl)Analytical GradeSigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Alumina slurry (0.3 and 0.05 µm)-Buehler
Deionized water>18 MΩ·cm-

Experimental Protocols

Electrode Preparation and Modification

A glassy carbon electrode (GCE, 3 mm diameter) is used as the base electrode.

  • Polishing: The GCE is polished to a mirror-like finish with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad.

  • Cleaning: The polished electrode is sonicated in deionized water and then ethanol for 5 minutes each to remove any adsorbed alumina particles.

  • Drying: The electrode is dried under a stream of nitrogen.

  • Modification: A 1 mM solution of this compound is prepared in DMF. A 5 µL aliquot of this solution is drop-casted onto the clean GCE surface.

  • Drying: The modified electrode is left to dry at room temperature for 1-2 hours to ensure complete evaporation of the solvent, resulting in a thin film of the modifier on the electrode surface. The modified electrode is denoted as FQCA/GCE.

GCE_Modification cluster_0 Electrode Preparation cluster_1 Modification Bare GCE Bare GCE Polished GCE Polished GCE Bare GCE->Polished GCE Alumina Slurry Cleaned GCE Cleaned GCE Polished GCE->Cleaned GCE Sonication Drop-casting Drop-casting Cleaned GCE->Drop-casting FQCA Solution FQCA Solution FQCA Solution->Drop-casting FQCA/GCE FQCA/GCE Drop-casting->FQCA/GCE Drying

Caption: Workflow for the preparation and modification of the Glassy Carbon Electrode.

Electrochemical Characterization

All electrochemical measurements are performed using a three-electrode system with the FQCA/GCE as the working electrode, a Ag/AgCl (3 M KCl) electrode as the reference, and a platinum wire as the counter electrode.

  • Cyclic Voltammetry (CV): The modified electrode is characterized by CV in a solution of 5 mM [Fe(CN)₆]³⁻/⁴⁻ containing 0.1 M KCl. The potential is scanned from -0.2 V to 0.6 V at a scan rate of 50 mV/s.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is performed in the same solution as CV. The frequency range is from 100 kHz to 0.1 Hz with an AC amplitude of 5 mV at the formal potential of the redox couple.

Dopamine Detection Protocol
  • Preparation of Standard Solutions: A 10 mM stock solution of dopamine is prepared in 0.1 M PBS (pH 7.4). Working standard solutions are prepared by serial dilution of the stock solution in PBS.

  • Differential Pulse Voltammetry (DPV): DPV is used for the quantitative determination of dopamine. The FQCA/GCE is immersed in the PBS solution containing a known concentration of dopamine.

    • Accumulation Step: An accumulation potential of -0.1 V is applied for 120 seconds with stirring to pre-concentrate dopamine on the electrode surface.

    • Voltammetric Scan: After a quiet time of 5 seconds, the potential is scanned from 0.0 V to 0.5 V.

    • DPV Parameters: Pulse amplitude: 50 mV, pulse width: 50 ms, scan rate: 20 mV/s.

  • Calibration Curve: The peak current at approximately +0.2 V is recorded for different concentrations of dopamine. A calibration curve is constructed by plotting the peak current versus the dopamine concentration.

Dopamine_Detection_Workflow Start Start Prepare DA Standards Prepare DA Standards Start->Prepare DA Standards Immerse FQCA/GCE Immerse FQCA/GCE Prepare DA Standards->Immerse FQCA/GCE Accumulation Step Accumulation Step Immerse FQCA/GCE->Accumulation Step 120s at -0.1V DPV Scan DPV Scan Accumulation Step->DPV Scan Scan 0.0V to 0.5V Record Peak Current Record Peak Current DPV Scan->Record Peak Current Plot Calibration Curve Plot Calibration Curve Record Peak Current->Plot Calibration Curve End End Plot Calibration Curve->End

Caption: Experimental workflow for the electrochemical detection of dopamine.

Proposed Signaling Pathway

The detection mechanism is based on the electrostatic attraction between the deprotonated carboxylic acid group of this compound on the electrode surface and the protonated amine group of dopamine at physiological pH (7.4). This leads to an increased local concentration of dopamine at the electrode, which is then oxidized during the potential scan, resulting in an enhanced signal.

Signaling_Pathway cluster_electrode FQCA/GCE Surface (pH 7.4) cluster_solution Solution cluster_detection Detection Modifier FQCA-COO⁻ Oxidation DA → Oxidized DA + 2e⁻ + 2H⁺ Dopamine DA-NH₃⁺ Dopamine->Modifier Electrostatic Attraction Interferent1 AA⁻ Interferent1->Modifier Electrostatic Repulsion Interferent2 UA⁻ Interferent2->Modifier Electrostatic Repulsion Signal Increased Anodic Current Oxidation->Signal

Caption: Proposed signaling pathway for selective dopamine detection.

Expected Performance Data

The following table summarizes the expected analytical performance of the FQCA/GCE for dopamine detection based on typical values reported for similarly functionalized electrodes.

Parameter Expected Value Technique
Linear Range0.1 µM - 100 µMDPV
Limit of Detection (LOD)30 nM (S/N = 3)DPV
Sensitivity0.5 µA µM⁻¹ cm⁻²DPV
Reproducibility (RSD)< 5% (n=5)DPV
Stability> 90% response after 1 weekDPV

Selectivity and Interference Study

The selectivity of the FQCA/GCE is a critical parameter. The response to a fixed concentration of dopamine (e.g., 10 µM) should be measured in the absence and presence of common interfering species.

Interferent Concentration Expected Interference
Ascorbic Acid (AA)1 mM< 5% change in DA signal
Uric Acid (UA)0.5 mM< 5% change in DA signal
Glucose5 mMNegligible
Na⁺, K⁺, Cl⁻10 mMNegligible

Conclusion

This application note provides a comprehensive, albeit proposed, protocol for utilizing this compound as a recognition element in an electrochemical sensor for dopamine. The outlined methodologies for electrode modification, characterization, and analytical detection are based on established electrochemical principles. The expected performance characteristics suggest that this compound holds potential for the development of sensitive and selective sensors for important analytes. Further experimental validation is required to confirm these proposed applications and performance metrics.

Application Notes and Protocols: Evaluating 2-(Furan-2-yl)quinoline-4-carboxylate for Anti-Tuberculosis Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of 2-(Furan-2-yl)quinoline-4-carboxylate (FQCA) as a potential anti-tuberculosis agent. The protocols outlined below detail the necessary steps for determining the compound's efficacy against Mycobacterium tuberculosis and assessing its cytotoxic profile.

Introduction

Tuberculosis (TB) remains a significant global health threat, necessitating the discovery and development of novel therapeutics. Quinoline derivatives have emerged as a promising class of compounds with demonstrated anti-tubercular activity.[1][2] this compound (FQCA) is a heterocyclic compound that has shown potential in this area.[3] This document provides detailed protocols for the Microplate Alamar Blue Assay (MABA) to determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis and the MTT assay to evaluate cytotoxicity against mammalian cell lines.

Quantitative Data Summary

The following tables summarize the available quantitative data for FQCA and related compounds.

Table 1: Anti-tuberculosis Activity of this compound (FQCA)

CompoundOrganismAssayMICReference
This compoundMycobacterium tuberculosis H37RvMABA3.12-6.25 µg/mL[3]
PyrazinamideMycobacterium tuberculosis H37RvMABA3.125 µg/mL[4]
CiprofloxacinMycobacterium tuberculosis H37RvMABA3.125 µg/mL[4]
StreptomycinMycobacterium tuberculosis H37RvMABA6.25 µg/mL[4]

Table 2: Cytotoxicity Data of a Structurally Related Furan-Quinoline Compound

CompoundCell LineAssayIC₅₀ (µg/mL)Reference
Furan-Quinoline Coupled Triazole (7a)A375 (Melanoma)MTT2.9[5]
Furan-Quinoline Coupled Triazole (7a)MDA-MB 231 (Breast Cancer)MTT6.2[5]
Furan-Quinoline Coupled Triazole (7b)A375 (Melanoma)MTT4.0[5]
Furan-Quinoline Coupled Triazole (7b)MDA-MB 231 (Breast Cancer)MTT9.5[5]
Furan-Quinoline Coupled Triazole (7c)A375 (Melanoma)MTT7.8[5]
Furan-Quinoline Coupled Triazole (7c)MDA-MB 231 (Breast Cancer)MTT11.3[5]

Experimental Protocols

Protocol for Microplate Alamar Blue Assay (MABA)

This protocol is adapted from standard MABA procedures for determining the MIC of compounds against Mycobacterium tuberculosis.[6][7][8]

Materials:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

  • This compound (FQCA)

  • Standard anti-TB drugs (e.g., Isoniazid, Rifampicin)

  • Sterile 96-well microplates

  • Alamar Blue reagent

  • Sterile deionized water

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of Mycobacterial Inoculum:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches the mid-log phase of growth.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

    • Dilute the suspension 1:20 in Middlebrook 7H9 broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of FQCA in DMSO.

    • Perform serial two-fold dilutions of the FQCA stock solution in Middlebrook 7H9 broth in a separate 96-well plate to obtain a range of concentrations (e.g., 100 µg/mL to 0.78 µg/mL).

  • Assay Setup:

    • Add 200 µL of sterile deionized water to the outer wells of a 96-well plate to prevent evaporation.

    • Add 100 µL of Middlebrook 7H9 broth to all inner wells.

    • Transfer 100 µL of each compound dilution to the corresponding wells of the assay plate.

    • Include a drug-free control (broth only) and a positive control with a standard anti-TB drug.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared mycobacterial inoculum to each well, bringing the final volume to 200 µL.

    • Seal the plate with a plate sealer and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue and Reading:

    • After the incubation period, add 30 µL of Alamar Blue reagent to each well.

    • Incubate the plate for an additional 24 hours at 37°C.

    • Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[3]

Protocol for MTT Cytotoxicity Assay

This protocol is a standard method for assessing the cytotoxicity of compounds on mammalian cell lines.[9][10]

Materials:

  • Human cell line (e.g., Vero, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (FQCA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well microplates

Procedure:

  • Cell Seeding:

    • Culture the selected mammalian cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

    • Trypsinize the cells, perform a cell count, and adjust the cell density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of FQCA in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of FQCA.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest FQCA concentration) and a no-treatment control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

Experimental Workflow and Logic

The following diagrams illustrate the workflows for the anti-tuberculosis and cytotoxicity assays.

MABA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bacteria Prepare M. tb Inoculum setup_plate Set up 96-well Plate prep_bacteria->setup_plate prep_compound Prepare FQCA Dilutions prep_compound->setup_plate inoculate Inoculate with M. tb setup_plate->inoculate incubate Incubate (5-7 days) inoculate->incubate add_alamar Add Alamar Blue incubate->add_alamar incubate_2 Incubate (24h) add_alamar->incubate_2 read_plate Read Plate (Colorimetric) incubate_2->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Mammalian Cells treat_cells Treat Cells with FQCA seed_cells->treat_cells prep_compound Prepare FQCA Dilutions prep_compound->treat_cells incubate Incubate (48-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_2 Incubate (4h) add_mtt->incubate_2 solubilize Solubilize Formazan incubate_2->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate determine_ic50 Determine IC50 read_plate->determine_ic50

Caption: Workflow for the MTT Cytotoxicity Assay.

Proposed Mechanism of Action

Quinoline derivatives are known to target DNA gyrase, an essential enzyme for bacterial DNA replication.[11][12][13] The proposed mechanism of action for FQCA is the inhibition of this enzyme.

Mechanism_of_Action cluster_process Cellular Processes FQCA This compound DNA_Gyrase M. tuberculosis DNA Gyrase FQCA->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to DNA_Replication->Cell_Death Leads to cell survival

Caption: Proposed mechanism of action for FQCA.

References

Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Doebner reaction is a powerful tool in organic synthesis for the preparation of quinoline-4-carboxylic acids. This three-component reaction involves the condensation of an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid.[1][2] The resulting quinoline core is a prevalent scaffold in numerous pharmaceuticals, including antimalarial, antibacterial, and antitumor agents, making the Doebner reaction highly relevant in drug discovery and development.[2]

Introduction to the Doebner Reaction

The classical Doebner reaction, first reported by Oscar Doebner in 1887, provides a straightforward route to 2-substituted quinoline-4-carboxylic acids.[2] The general scheme involves the reaction of an aniline with an aldehyde and pyruvic acid, often under acidic conditions. A related synthesis, the Doebner-Miller reaction, utilizes an aniline and an α,β-unsaturated carbonyl compound to form quinolines, and is also known as the Skraup-Doebner-Von Miller quinoline synthesis.[2][3]

While effective, the traditional Doebner reaction can suffer from low yields, particularly when using anilines bearing electron-withdrawing groups.[4][5] Consequently, significant research has focused on optimizing reaction conditions and developing modified procedures to improve yields and broaden the substrate scope.

Reaction Mechanism and Pathways

The mechanism of the Doebner reaction is believed to proceed through several key steps. Initially, the aniline and aldehyde condense to form an N-arylimine (Schiff base). Simultaneously, pyruvic acid can tautomerize to its enol form. A Michael-type addition of the enol of pyruvic acid to the imine, or a related condensation, is followed by an intramolecular electrophilic cyclization onto the aromatic ring. The resulting dihydroquinoline intermediate is then oxidized to the final aromatic quinoline product. The imine formed from a second molecule of aniline and the aldehyde can act as the oxidizing agent in a hydrogen transfer process.

Below is a diagram illustrating the proposed mechanistic pathway of the Doebner reaction.

Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline SchiffBase Schiff Base (N-Arylimine) Aniline->SchiffBase + Aldehyde - H2O Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization Adduct Michael Adduct SchiffBase->Adduct Enol->Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Intermediate Adduct->Dihydroquinoline Cyclization - H2O Quinoline Quinoline-4-carboxylic Acid Dihydroquinoline->Quinoline Oxidation

Caption: Proposed mechanism of the Doebner reaction.

Application Notes

Substrate Scope and Limitations

The Doebner reaction is applicable to a wide range of anilines and aldehydes. Anilines with both electron-donating and electron-withdrawing groups can be used, although electron-deficient anilines are known to give lower yields under conventional conditions.[4][5] A variety of aromatic and aliphatic aldehydes are also suitable reaction partners.

A significant challenge arises with anilines possessing strong electron-withdrawing groups, which exhibit lower nucleophilicity and reactivity.[4][5] To address this, a modified "Doebner hydrogen-transfer reaction" has been developed, which has shown improved yields for these challenging substrates.[4]

Catalysts and Solvents

The reaction is typically catalyzed by acids. Both Brønsted acids (e.g., p-toluenesulfonic acid, hydrochloric acid, sulfuric acid) and Lewis acids (e.g., tin tetrachloride, scandium(III) triflate, BF₃·THF) are effective.[3][4] The choice of catalyst can significantly impact the reaction efficiency and yield.

A variety of solvents can be employed, including ethanol, acetonitrile (MeCN), tetrahydrofuran (THF), and dichloroethane (DCE).[4][5] Studies have shown that MeCN can be an excellent solvent choice, sometimes offering easier post-reaction work-up.[4][5] For certain substrates, refluxing in ethanol is a common condition.[5]

Experimental Protocols and Data

General Experimental Workflow

The workflow for a Doebner reaction is a straightforward multi-component, one-pot synthesis. The general procedure involves mixing the aniline, aldehyde, and pyruvic acid in a suitable solvent with a catalyst, followed by heating for a specified period. The product is then isolated and purified.

Doebner_Workflow start Start reactants Combine Aniline, Aldehyde, Pyruvic Acid, Catalyst, and Solvent start->reactants reaction Heat Reaction Mixture (e.g., 65°C - Reflux) reactants->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Recrystallization, Column Chromatography) workup->purification product Isolate Pure Quinoline Derivative purification->product

References

Application Notes and Protocols: 2-(Furan-2-yl)quinoline-4-carboxylate as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-(Furan-2-yl)quinoline-4-carboxylate, a versatile synthetic building block with significant potential in medicinal chemistry and materials science. This document details its synthesis, characterization, and applications, with a focus on its role in the development of novel therapeutic agents.

Chemical Properties and Synthesis

2-(Furan-2-yl)quinoline-4-carboxylic acid (FQCA) is a heterocyclic compound featuring a quinoline core linked to a furan ring at the 2-position and a carboxylic acid group at the 4-position. This unique structural arrangement imparts favorable physicochemical properties and serves as a scaffold for diverse chemical modifications.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₄H₉NO₃[1]
Molecular Weight 239.23 g/mol [1]
Melting Point 226 °C[2]
Appearance Yellow crystalline powder[2]
Synthesis via Pfitzinger Reaction

A reliable method for the synthesis of 2-(Furan-2-yl)quinoline-4-carboxylic acid is the Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound in the presence of a base.[2][3]

Reaction Scheme:

Pfitzinger_Reaction Isatin Isatin Intermediate Intermediate Isatin->Intermediate + 2-Acetylfuran Two_Acetylfuran 2-Acetylfuran Two_Acetylfuran->Intermediate Base Base (e.g., KOH) Base->Intermediate Catalyst FQCA 2-(Furan-2-yl)quinoline-4-carboxylic acid Intermediate->FQCA Cyclization & Dehydration

Figure 1: Pfitzinger reaction for FQCA synthesis.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve isatin (1 equivalent) and 2-acetylfuran (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Base: Add a solution of a strong base, for instance, potassium hydroxide (excess), to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Purification: Filter the precipitate, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol) to yield the pure 2-(Furan-2-yl)quinoline-4-carboxylic acid. A typical yield for this reaction is approximately 71%.[2]

Spectroscopic Characterization

The structure of the synthesized 2-(Furan-2-yl)quinoline-4-carboxylic acid can be confirmed by various spectroscopic techniques.

Spectroscopic Data Observed Signals
¹H NMR (DMSO-d₆) Signals corresponding to the protons of the quinoline and furan rings, and the carboxylic acid proton.
¹³C NMR (DMSO-d₆) Resonances for all 14 carbon atoms, including the carbonyl carbon of the carboxylic acid.
Mass Spectrometry Molecular ion peak confirming the molecular weight of 239.23 g/mol .

Note: While specific chemical shifts were not available in the searched literature, the provided references confirm the use of these techniques for structural elucidation.[2][4]

Applications in Drug Discovery

The this compound scaffold is a valuable pharmacophore in drug discovery, exhibiting a range of biological activities. Its derivatives have been investigated for their potential as anti-tuberculosis, antifungal, and anticancer agents.

Anti-tuberculosis Activity

2-(Furan-2-yl)quinoline-4-carboxylic acid has demonstrated promising activity against Mycobacterium tuberculosis.

Quantitative Data:

CompoundOrganismMIC (µg/mL)Reference
2-(Furan-2-yl)quinoline-4-carboxylic acid Mycobacterium tuberculosis3.12 - 6.25[4]
Streptomycin Mycobacterium tuberculosisComparable[4]
Pyrazinamide Mycobacterium tuberculosisComparable[4]
Ciprofloxacin Mycobacterium tuberculosisComparable[4]

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

This assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

MABA_Workflow Start Start Prepare_Plates Prepare 96-well plates with serially diluted compound Start->Prepare_Plates Inoculate Inoculate with M. tuberculosis suspension Prepare_Plates->Inoculate Incubate Incubate plates Inoculate->Incubate Add_Alamar_Blue Add Alamar Blue reagent Incubate->Add_Alamar_Blue Re_incubate Re-incubate Add_Alamar_Blue->Re_incubate Read_Results Read results (color change) Re_incubate->Read_Results End End Read_Results->End

Figure 2: MABA experimental workflow.

  • Plate Preparation: Serially dilute the test compound in a 96-well microplate containing Middlebrook 7H9 broth.

  • Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well.

  • Incubation: Seal the plates and incubate at 37 °C for 7 days.

  • Addition of Alamar Blue: Add Alamar Blue solution to each well.

  • Re-incubation: Re-incubate the plates for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

Antifungal and Cytotoxic Potential

While specific data for 2-(Furan-2-yl)quinoline-4-carboxylic acid is limited, quinoline derivatives are known to possess antifungal and cytotoxic properties.[5][6] Further investigation into the antifungal and anticancer activities of FQCA and its derivatives is a promising area of research.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3)

This method is a standardized procedure for determining the MIC of antifungal agents against yeasts.[7][8]

  • Medium Preparation: Prepare RPMI-1640 medium buffered with MOPS.

  • Drug Dilution: Prepare serial twofold dilutions of the test compound in the 96-well microplates.

  • Inoculum Preparation: Prepare a standardized yeast inoculum suspension.

  • Inoculation: Add the yeast suspension to each well of the microplate.

  • Incubation: Incubate the plates at 35 °C for 24-48 hours.

  • Reading of MICs: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth in the control well.

Future Directions

This compound is a promising scaffold for the development of new chemical entities. Future research should focus on:

  • Lead Optimization: Synthesizing and screening a library of derivatives to improve potency and selectivity.

  • Mechanism of Action Studies: Elucidating the molecular targets and pathways through which FQCA and its analogs exert their biological effects.

  • In Vivo Efficacy: Evaluating the most promising compounds in animal models of tuberculosis, fungal infections, and cancer.

By leveraging the synthetic versatility of this building block, researchers can continue to explore its potential in addressing unmet medical needs.

References

Application Notes and Protocols for Cyclic Voltammetry of Furan-Quinoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup and protocols for conducting cyclic voltammetry (CV) on furan-quinoline compounds. This powerful electrochemical technique is invaluable for characterizing the redox properties of these molecules, which is crucial for understanding their biological activity, and potential applications in drug development and materials science.

Furan-quinoline derivatives are a significant class of heterocyclic compounds recognized for their diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The redox behavior of these compounds often plays a critical role in their mechanism of action. Cyclic voltammetry offers a rapid and sensitive method to probe the electron transfer processes, determine reduction and oxidation potentials, and gain insights into reaction mechanisms.[1]

Core Principles of Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique where the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. After reaching a set potential, the direction of the potential ramp is reversed. This cycle can be repeated multiple times. The resulting plot of current versus potential is called a cyclic voltammogram, which provides information about the electrochemical properties of an analyte in solution.[3][4]

The key components of a cyclic voltammetry setup include:

  • A Potentiostat: An electronic instrument that controls the voltage difference between a working electrode and a reference electrode.[3]

  • An Electrochemical Cell: A vessel that contains the sample solution and the electrodes.[3][4]

  • A Three-Electrode System:

    • Working Electrode: The electrode at which the electrochemical reaction of interest occurs. For furan-quinoline compounds, a glassy carbon electrode (GCE) is commonly used.[1][5]

    • Reference Electrode: An electrode with a stable and well-known electrode potential, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.[6]

    • Counter (or Auxiliary) Electrode: An electrode that completes the electrical circuit and allows current to flow. A platinum wire is a common choice.[6]

Experimental Workflow for Cyclic Voltammetry

The following diagram outlines the general workflow for a cyclic voltammetry experiment.

CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sample_Prep Sample Preparation (Dissolve furan-quinoline compound in electrolyte solution) Electrode_Prep Electrode Preparation (Polish and activate working electrode) Sample_Prep->Electrode_Prep Setup_Cell Assemble Electrochemical Cell (Insert electrodes into sample solution) Electrode_Prep->Setup_Cell Connect_Potentiostat Connect to Potentiostat Setup_Cell->Connect_Potentiostat Set_Parameters Set Experimental Parameters (Scan rate, potential window) Connect_Potentiostat->Set_Parameters Run_CV Run Cyclic Voltammetry Set_Parameters->Run_CV Acquire_Data Acquire Voltammogram (Current vs. Potential plot) Run_CV->Acquire_Data Analyze_Data Data Analysis (Determine redox potentials, peak currents, etc.) Acquire_Data->Analyze_Data FQCA_Mechanism FQCA FQCA (Neutral) Radical_Cation FQCA Radical Cation (Oxidation at Furan Ring) FQCA->Radical_Cation -e⁻ (Oxidation) Further_Oxidation Further Oxidation Products Radical_Cation->Further_Oxidation Follow-up reactions

References

Application Notes and Protocols for Screening 2-(Furan-2-yl)quinoline-4-carboxylate for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antimalarial, and anticancer effects.[1][2] The fusion of a quinoline scaffold with other heterocyclic rings, such as furan, can lead to novel compounds with enhanced biological properties. 2-(Furan-2-yl)quinoline-4-carboxylate, a molecule combining the structural features of both quinoline and furan, is a promising candidate for antimicrobial drug discovery.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for screening this compound and its derivatives for antimicrobial activity. The protocols detailed herein cover essential in vitro assays, including the determination of minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and cytotoxicity assessment.

Putative Mechanism of Action

Quinolone antibiotics typically exert their antimicrobial effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, quinolones lead to the fragmentation of bacterial DNA and ultimately cell death. The furan moiety may enhance the binding affinity of the compound to these target enzymes or confer additional mechanisms of action.

Below is a diagram illustrating the generally accepted mechanism of action for quinolone compounds.

quinolone_mechanism cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Cell_Death Cell Death DNA_Gyrase->Cell_Death Topo_IV Topoisomerase IV Replicated_DNA Replicated DNA Topo_IV->Replicated_DNA Topo_IV->Cell_Death Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase unwinding DNA_Replication->Topo_IV decatenation Quinolone This compound Quinolone->DNA_Gyrase inhibition Quinolone->Topo_IV inhibition

Caption: Putative mechanism of action of this compound.

Data Presentation

Effective screening of novel antimicrobial compounds requires systematic data collection and presentation. The following tables provide a template for summarizing the antimicrobial and cytotoxicity data for this compound and its analogs.

Note: The data presented below is a compilation from various studies on this compound and related 2-aryl-quinoline-4-carboxylic acid derivatives to serve as an example. Researchers should populate these tables with their own experimental data.

Table 1: Antibacterial Activity of this compound and Analogs

Compound ReferenceGram StainMicroorganismMIC (µg/mL)MBC (µg/mL)
This compound N/AMycobacterium tuberculosis H37Rv3.12 - 6.25[1]Not Reported
Analog A (2-aryl-quinoline-4-carboxylic acid)Gram-PositiveStaphylococcus aureus62.50 - 250[3]Not Reported
Analog B (2-aryl-quinoline-4-carboxylic acid)Gram-NegativeEscherichia coli62.50 - 250[3]Not Reported
Analog C (2-aryl-quinoline-4-carboxylic acid)Gram-NegativePseudomonas aeruginosa>250[3]Not Reported
Ciprofloxacin (Control)Gram-PositiveStaphylococcus aureus0.25 - 1.00.5 - 2.0
Ciprofloxacin (Control)Gram-NegativeEscherichia coli0.015 - 0.120.03 - 0.25

Table 2: Antifungal Activity of this compound and Analogs

Compound ReferenceFungal SpeciesMIC (µg/mL)
Analog D (Furan-quinoline derivative)Candida albicansNot Reported
Analog E (Furan-quinoline derivative)Aspergillus nigerNot Reported
Fluconazole (Control)Candida albicans0.25 - 2.0
Amphotericin B (Control)Aspergillus niger0.5 - 2.0

Table 3: Cytotoxicity of this compound and Analogs on Mammalian Cell Lines

Compound ReferenceCell LineAssayIC₅₀ / GI₅₀ (µM)
2-(Furan-2-yl)-4-(phenylamino)quinoline Analog Human Cancer Cell Lines (NCI-60 Panel)GI₅₀3.05 - 20.6[4]
Doxorubicin (Control)Various Cancer Cell LinesIC₅₀0.1 - 1.0

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility and accuracy of antimicrobial screening results. The following sections provide step-by-step methodologies for key experiments.

Experimental Workflow

The overall workflow for screening this compound for antimicrobial activity is depicted in the diagram below.

experimental_workflow cluster_synthesis Compound Preparation cluster_antimicrobial Antimicrobial Screening cluster_cytotoxicity Cytotoxicity Assessment cluster_analysis Data Analysis Compound Synthesize and Purify This compound MIC Determine Minimum Inhibitory Concentration (MIC) Compound->MIC Disk_Diffusion Disk Diffusion Assay (Qualitative) Compound->Disk_Diffusion MTT MTT Assay for Metabolic Activity Compound->MTT LDH LDH Assay for Membrane Integrity Compound->LDH MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Data_Analysis Analyze Data and Determine Therapeutic Index MIC->Data_Analysis MBC->Data_Analysis Disk_Diffusion->Data_Analysis MTT->Data_Analysis LDH->Data_Analysis

Caption: Experimental workflow for antimicrobial screening.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound (stock solution in DMSO)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculums standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (broth only)

  • Growth control (broth + inoculum)

  • Resazurin solution (for viability indication, optional)

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the microtiter plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL.

  • Include positive, negative, and growth controls on each plate.

  • Seal the plates and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

  • (Optional) Add 20 µL of resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Nutrient agar plates

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a fresh nutrient agar plate.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.

Protocol 3: Cytotoxicity Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Positive control (e.g., Doxorubicin)

  • Untreated control (cells + medium)

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium and add to the respective wells.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway Diagram

The primary mechanism of action for quinolone-based antimicrobials involves the inhibition of bacterial DNA replication. The following diagram illustrates this inhibitory pathway.

signaling_pathway Compound This compound Target_Enzymes DNA Gyrase & Topoisomerase IV Compound->Target_Enzymes Binds to DNA_Complex Enzyme-DNA Complex Target_Enzymes->DNA_Complex Stabilizes DNA_Break Double-Strand DNA Breaks DNA_Complex->DNA_Break Replication_Block Replication Fork Stalling DNA_Break->Replication_Block SOS_Response SOS Response (DNA Repair) Replication_Block->SOS_Response Apoptosis Bacterial Cell Death Replication_Block->Apoptosis SOS_Response->Apoptosis Overwhelmed leads to

Caption: Inhibition of bacterial DNA replication pathway.

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the initial screening of this compound as a potential antimicrobial agent. Systematic evaluation of its activity against a panel of clinically relevant microorganisms and assessment of its cytotoxicity are crucial first steps in the drug discovery pipeline. The provided templates for data presentation will aid in the clear and concise reporting of findings. Further studies should focus on elucidating the precise mechanism of action and in vivo efficacy of this promising compound.

References

Troubleshooting & Optimization

Navigating the Nuances of the Doebner Reaction: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Doebner reaction is a valuable tool for synthesizing quinoline-4-carboxylic acids. However, like any chemical transformation, it can present challenges. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the Doebner reaction and its variant, the Doebner-Miller reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Doebner reaction?

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to synthesize quinoline-4-carboxylic acids.[1] A variation of this is the Doebner-Miller reaction, which utilizes an aniline and α,β-unsaturated carbonyl compounds to form quinolines.[2]

Q2: What are the typical catalysts and solvents used in the Doebner reaction?

The reaction is often catalyzed by Brønsted or Lewis acids. Common catalysts include hydrochloric acid, sulfuric acid, p-toluenesulfonic acid, and Lewis acids like tin tetrachloride and scandium(III) triflate.[2] Solvents can vary, with ethanol being a common choice. However, optimization studies have explored a range of solvents, including acetonitrile (MeCN), which has shown to be effective in certain cases.[3]

Q3: My reaction yield is consistently low. What are the common causes?

Low yields in the Doebner reaction can stem from several factors:

  • Substrate Reactivity: Anilines with electron-withdrawing groups are known to exhibit lower reactivity, often leading to poor yields in the conventional Doebner reaction.[4]

  • Reaction Conditions: Suboptimal temperature, reaction time, or catalyst choice can significantly impact the yield. For instance, some reactions require heating to proceed efficiently.[3]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

  • Workup and Purification: Product loss during extraction, and purification steps can also contribute to a lower overall yield.

Q4: I am observing the formation of unexpected byproducts. What could they be?

A known side reaction, particularly with certain substrates like 2-chloro-5-aminopyridine, is the formation of a pyrrolidine derivative instead of the expected quinoline. This occurs when cyclization happens at the amino group rather than the benzene ring.[1] Additionally, acid-catalyzed polymerization of the aldehyde or α,β-unsaturated carbonyl starting material can be a significant side reaction in the Doebner-Miller variation.[5]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the Doebner reaction.

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Poorly reactive aniline (e.g., with electron-withdrawing groups) - Consider using a modified Doebner protocol, such as the Doebner hydrogen-transfer reaction, which has been shown to improve yields for electron-deficient anilines.[4] - Increase the equivalents of the aniline and aldehyde to favor the formation of the imine intermediate.[3]
Suboptimal reaction temperature - If the reaction is sluggish at room temperature, gradually increase the temperature. A study showed that a reaction temperature of at least 65 °C was necessary for good yields.[3] - Monitor the reaction for any signs of decomposition at higher temperatures.
Incorrect catalyst or solvent - Screen different acid catalysts (e.g., HCl, H₂SO₄, p-TsOH, BF₃·THF). BF₃·THF has been found to be effective in certain cases.[3] - Test various solvents. While ethanol is common, acetonitrile (MeCN) has been shown to be a good choice for ease of post-treatment and good yields in specific systems.[3]
Decomposition of starting materials or intermediates - If decomposition is suspected at higher temperatures, consider adding the pyruvic acid dropwise to the heated reaction mixture to control the reaction rate and minimize side reactions.[3]
Inefficient workup - Ensure complete extraction of the product from the aqueous layer. - Optimize the pH during workup to ensure the product is in a form that is readily extractable into the organic phase.
Problem 2: Formation of Byproducts
Possible Cause Troubleshooting Steps
Formation of pyrrolidine derivatives - This side reaction is substrate-specific. If you are using a substrate prone to this cyclization pathway, consider modifying the substrate or exploring alternative synthetic routes to the desired quinoline.[1]
Polymerization of carbonyl compound (in Doebner-Miller reaction) - Employ a biphasic reaction medium to sequester the carbonyl compound in an organic phase, which can drastically reduce polymerization and increase the yield of the quinoline product.[5]
Formation of reduced imine byproduct - The formation of a reduced imine byproduct from the aniline and aldehyde has been observed. Increasing the equivalents of the aniline and aldehyde can sometimes drive the reaction towards the desired quinoline product.[3]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the optimization of reaction conditions for the synthesis of a quinoline-4-carboxylic acid from an electron-deficient aniline, demonstrating the impact of catalyst and solvent choice on the reaction yield.

EntryCatalystSolventTemperature (°C)Yield (%)
1H₂NSO₃HH₂O100Low
2BF₃·THFMeCN6582
3BF₃·THFToluene65Low
4BF₃·THFDCE65Low
5BF₃·THFDMF65Low
6BF₃·THFDMSO65Low
7BF₃·Et₂OMeCN65Comparable to BF₃·THF

Data adapted from a study on the Doebner hydrogen-transfer reaction.[3]

Experimental Protocols

General Procedure for the Doebner Reaction (Hydrogen-Transfer Modification)

This protocol is adapted for the synthesis of quinoline-4-carboxylic acids from potentially challenging electron-deficient anilines.[3]

  • To a solution of the aniline (1.0 equiv) and the aldehyde (1.1 equiv) in acetonitrile (MeCN), add BF₃·THF (0.28 equiv).

  • Stir the reaction mixture at 65 °C for 10 minutes.

  • Prepare a solution of pyruvic acid (0.56 equiv) in MeCN.

  • Add the pyruvic acid solution dropwise to the reaction mixture over a period of 3 hours at 65 °C.

  • Continue to heat the reaction mixture at 65 °C for an additional 21 hours.

  • After cooling to room temperature, perform a standard aqueous workup. This typically involves extraction with an organic solvent, followed by washing the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentration under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizing the Doebner Reaction

Reaction Mechanism

The following diagram illustrates a plausible mechanism for the Doebner reaction.

Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline SchiffBase Schiff Base (Imine) Aniline->SchiffBase + Aldehyde - H₂O Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid Enolate Pyruvic Acid Enolate PyruvicAcid->Enolate Base Adduct Michael Adduct SchiffBase->Adduct + Enolate Enolate->Adduct Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Cyclization - H₂O Quinoline Quinoline-4-carboxylic Acid Dihydroquinoline->Quinoline Oxidation

Caption: Proposed mechanism of the Doebner reaction.

Experimental Workflow

This diagram outlines the general steps involved in performing and working up a Doebner reaction.

Doebner_Workflow Start Start MixReactants Mix Aniline, Aldehyde, Catalyst, and Solvent Start->MixReactants Heat Heat to Reaction Temperature (e.g., 65 °C) MixReactants->Heat AddPyruvicAcid Add Pyruvic Acid Solution Dropwise Heat->AddPyruvicAcid MonitorReaction Monitor Reaction Progress (e.g., by TLC) AddPyruvicAcid->MonitorReaction Workup Aqueous Workup: Extraction and Washing MonitorReaction->Workup Purification Purification: Recrystallization or Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the Doebner reaction.

Troubleshooting Logic

This decision tree provides a logical approach to troubleshooting a failed or low-yielding Doebner reaction.

Troubleshooting_Logic Start Low or No Product Yield CheckSubstrate Is the aniline electron-deficient? Start->CheckSubstrate ModifyProtocol Use modified protocol (e.g., hydrogen-transfer) or increase reactant equivalents CheckSubstrate->ModifyProtocol Yes CheckConditions Are reaction conditions (temp, catalyst, solvent) optimized? CheckSubstrate->CheckConditions No OptimizeConditions Screen different catalysts, solvents, and temperatures CheckConditions->OptimizeConditions No CheckByproducts Are byproducts observed? CheckConditions->CheckByproducts Yes AddressByproducts Identify byproducts and adjust conditions to minimize their formation CheckByproducts->AddressByproducts Yes ReviewWorkup Review workup and purification procedures for product loss CheckByproducts->ReviewWorkup No

References

Optimizing reaction parameters for Pfitzinger synthesis of quinolines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Pfitzinger synthesis of quinolines.

Frequently Asked Questions (FAQs)

Q1: What is the Pfitzinger reaction?

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a chemical synthesis that produces substituted quinoline-4-carboxylic acids.[1] The reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2]

Q2: What is the general mechanism of the Pfitzinger reaction?

The reaction mechanism begins with the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide, to form a keto-acid intermediate. This intermediate then reacts with a ketone or aldehyde to form an imine, which tautomerizes to an enamine. The enamine subsequently undergoes cyclization and dehydration to yield the final quinoline-4-carboxylic acid product.[1]

Q3: What are the common challenges encountered in the Pfitzinger synthesis?

Common challenges include long reaction times, low yields, and the formation of thick resins or tars that complicate the isolation and purification of the desired product.[2] These issues are particularly prevalent when using more substituted ketones and aldehydes.[2] The use of strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) can also lead to the production of basic effluents, which are an environmental concern.[2]

Q4: Are there any modifications to the original Pfitzinger reaction?

Yes, several modifications have been developed to improve the efficiency and environmental friendliness of the Pfitzinger synthesis. One notable variation is the Halberkann variant, where N-acyl isatins react with a base to produce 2-hydroxy-quinoline-4-carboxylic acids.[1] Additionally, modern approaches have explored the use of microwave irradiation and surfactant catalysts in aqueous media to accelerate the reaction and improve yields.[2]

Troubleshooting Guide

Low Product Yield

Low yields are a frequent issue in the Pfitzinger synthesis. The following sections provide potential causes and solutions to improve the yield of your reaction.

Potential Causes:

  • Suboptimal Base: The choice and concentration of the base are critical. While strong bases are necessary, they can also promote side reactions.

  • Incorrect Reaction Temperature: Temperature plays a crucial role in the reaction rate and selectivity. Both excessively high and low temperatures can negatively impact the yield.[3]

  • Decomposition of Starting Materials: Some starting materials, like oxaloacetate, can decompose in strongly alkaline solutions, especially at elevated temperatures.[3]

  • Inefficient Mixing of Reactants: Poor mixing can lead to localized high concentrations of reactants and promote side reactions or tar formation.

  • Premature Precipitation of Product: The product may precipitate out of the reaction mixture before the reaction is complete, thus hindering further conversion.

Solutions:

  • Optimize the Base: While KOH is commonly used, some studies have reported significantly higher yields with NaOH. It is advisable to perform small-scale trials to determine the optimal base for your specific substrates.

  • Control the Reaction Temperature: For thermally sensitive substrates, a lower reaction temperature may be beneficial.[3] A gentle warming (e.g., 34-40°C) might be sufficient to dissolve the reactants without causing significant decomposition.[3]

  • Modified Reactant Addition: A modified procedure where the isatin is first allowed to react with the alkali to open the ring (indicated by a color change from orange to pale yellow) before the addition of the ketone can improve yields to over 60% in some cases.[3]

  • Use an Excess of the Carbonyl Compound: Using an excess of the ketone can help to minimize the amount of unreacted isatin remaining in the final product, which can be difficult to remove during purification.[3]

  • Isolate as a Salt: In some instances, it may be more effective to isolate the product as its potassium or sodium salt, which can crystallize directly from the reaction mixture.[3]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data on the effect of different reaction parameters on the yield of the Pfitzinger synthesis.

Table 1: Effect of Base on Product Yield

Isatin DerivativeCarbonyl CompoundBaseSolventTemperatureReaction Time (h)Yield (%)Reference
IsatinAcetophenoneNaOHEthanolReflux2479-85[4]
IsatinAcetophenoneKOHEthanolReflux2418-32[4]

Table 2: Effect of Catalyst and Reaction Conditions on Product Yield

Isatin DerivativeCarbonyl CompoundCatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
IsatinAcetophenoneCTAOH (surfactant)Water80-95[5]
Isatin4-ChloroacetophenoneCTAOH (surfactant)Water80-82[5]
Isatin4-MethoxyacetophenoneCTAOH (surfactant)Water80-79[5]
IsatinAcetophenoneCTAOH (surfactant)Water35 ± 2 (Ultrasonic)-95[5]

Experimental Protocols

General Protocol for the Synthesis of 2,3-Disubstituted Quinoline-4-Carboxylic Acids

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Isatin (1.0 eq)

  • Appropriate ketone (1.0 - 1.5 eq)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (2.0 - 3.0 eq)

  • Absolute Ethanol or other suitable protic solvent

  • Water

  • Concentrated Hydrochloric Acid (HCl) or Acetic Acid for acidification

  • Crushed ice

Procedure:

  • Base Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the base (e.g., 5.9 g KOH, 0.1 mol) in a mixture of absolute ethanol and distilled water (e.g., 20:5 mL).[6]

  • Isatin Addition: Add isatin (e.g., 1.47 g, 0.01 mol) to the basic solution and reflux the mixture for 1 hour.[6] A color change is typically observed as the isatin ring opens.

  • Ketone Addition: Slowly add the appropriate ketone (e.g., 0.01 mol) to the reaction mixture.

  • Reflux: Heat the reaction mixture under reflux for 13-24 hours.[6][7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, pour the solution onto crushed ice.

  • Acidification: Carefully acidify the mixture with concentrated HCl or acetic acid to a pH of 1-4.[6][8] The product will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the crude product with water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent such as ethanol.[6][7]

Visualizations

Pfitzinger_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve_base Dissolve Base (KOH or NaOH) in Solvent start->dissolve_base add_isatin Add Isatin and Reflux for 1h dissolve_base->add_isatin add_ketone Add Ketone add_isatin->add_ketone reflux Reflux for 13-24h add_ketone->reflux pour_ice Pour onto Crushed Ice reflux->pour_ice acidify Acidify with HCl or Acetic Acid pour_ice->acidify filter Filter Precipitate acidify->filter purify Purify by Recrystallization filter->purify end End Product purify->end

Caption: Experimental workflow for the Pfitzinger synthesis of quinolines.

Troubleshooting_Pfitzinger cluster_temp Temperature Issues cluster_base Base Optimization cluster_addition Reactant Addition cluster_purification Purification Strategy start Low Yield or Tar Formation check_temp Is the reaction temperature too high? start->check_temp lower_temp Lower the reaction temperature check_temp->lower_temp Yes check_base Is the base optimal? check_temp->check_base No switch_base Try NaOH instead of KOH or vice versa check_base->switch_base No check_addition How were the reactants added? check_base->check_addition Yes pre_react Pre-react isatin with base before adding ketone check_addition->pre_react Simultaneously purification_issue Difficulty in purification? check_addition->purification_issue Sequentially isolate_salt Isolate product as a salt (K+ or Na+) purification_issue->isolate_salt Yes

Caption: Troubleshooting decision tree for the Pfitzinger synthesis.

References

Technical Support Center: Purification of 2-(Furan-2-yl)quinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(Furan-2-yl)quinoline-4-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Q1: What are the most common impurities in a crude sample of this compound synthesized via the Pfitzinger reaction?

A1: Common impurities include unreacted starting materials such as isatin and 2-acetylfuran. Additionally, an intermediate keto-acid, formed from the hydrolysis of isatin, may also be present. In some cases, resin-like byproducts can form, which can complicate the purification process.[1][2]

Q2: My crude product is a dark, resinous material. How can I purify it?

A2: The formation of a thick resin can hamper isolation.[2] It is recommended to first attempt to precipitate the product by dissolving the crude material in a suitable solvent and then adding a non-solvent. If this fails, column chromatography is the most effective method for separating the desired compound from resinous impurities.

Q3: I am trying to recrystallize my product, but it is "oiling out." What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be addressed by:

  • Increasing the solvent volume: The concentration of the compound may be too high.

  • Slowing down the cooling process: Allow the solution to cool to room temperature slowly before inducing further crystallization by cooling in an ice bath.

  • Using a different solvent system: A mixture of solvents can sometimes promote better crystal formation. For carboxylic acids, solvent systems like ethanol/water or mixtures involving ethyl acetate and a non-polar solvent like hexanes can be effective.[3]

Q4: My purified compound has a low melting point and a broad melting range. What does this indicate?

A4: A low and broad melting point typically indicates the presence of impurities. The reported melting point for pure this compound is 226°C. If your value is significantly lower or the range is wide, further purification by recrystallization or column chromatography is recommended.

Q5: During column chromatography, my compound is not moving from the baseline, even with a relatively polar solvent system.

A5: If your compound is not moving on the silica gel column, it may be due to its high polarity. Carboxylic acids can strongly interact with the silica gel. To address this:

  • Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate or methanol) in your eluent.

  • Add a small amount of acid to the mobile phase: Adding a small percentage (0.5-1%) of acetic acid or formic acid to the mobile phase can help to protonate the carboxylic acid, reducing its interaction with the silica gel and improving its mobility.

Q6: How does pH affect the purification process?

A6: The pH of the solution is critical, especially during workup and extraction. As a carboxylic acid, this compound is soluble in basic aqueous solutions (as its carboxylate salt) and will precipitate out when the solution is acidified. This property can be used for an effective purification step:

  • Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide).

  • Wash with a non-polar organic solvent (like ether or ethyl acetate) to remove non-acidic impurities.

  • Re-precipitate the pure product by acidifying the aqueous layer with an acid like acetic acid or hydrochloric acid.

Data on Purification Methods

The following table summarizes quantitative data related to the purification of this compound and related compounds.

Purification MethodSolvent/Mobile Phase SystemYieldPurity/Melting PointReference Compound
RecrystallizationEthyl Acetate71%226°CThis compound
Column ChromatographyPetroleum Ether : Ethyl Acetate (7:3)--General 2-Aryl/heteroaryl-quinoline-4-carboxylic acids
RecrystallizationEthanol--General 2-Aryl-quinoline-4-carboxylic acids

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is based on a reported procedure for the purification of this compound.

  • Dissolution: Place the crude this compound in a flask and add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cooling: Once crystallization has begun at room temperature, place the flask in an ice bath to maximize the yield of the precipitate.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethyl acetate.

  • Drying: Dry the purified yellow crystalline powder under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol is a general method adaptable for this compound, based on procedures for similar compounds.[4]

  • Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase (e.g., 80:20 petroleum ether:ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed compound to the top of the column.

  • Elution: Begin eluting with the initial mobile phase. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to facilitate the separation of compounds.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

Purification_Workflow Crude Crude Product (from Pfitzinger Reaction) Dissolve Dissolve in Base (e.g., NaHCO3 aq.) Crude->Dissolve Wash Wash with Organic Solvent (e.g., Dichloromethane) Dissolve->Wash Acidify Acidify Aqueous Layer (e.g., with Acetic Acid) Wash->Acidify Filter Filter Precipitate Acidify->Filter Ppt Precipitated Product Filter->Ppt Recrystal Recrystallization (e.g., from Ethyl Acetate) Ppt->Recrystal Column Column Chromatography (e.g., Silica Gel, Pet. Ether:EtOAc) Ppt->Column Pure Pure this compound Recrystal->Pure Column->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Purification Issue Oiling Product 'Oils Out' during Recrystallization? Start->Oiling LowPurity Low Purity/ Broad Melting Point? Start->LowPurity NoMove Compound Stuck on Column Baseline? Start->NoMove Solvent Increase Solvent Volume or Cool Slowly Oiling->Solvent Yes SolventSystem Change Solvent System (e.g., EtOH/Water) Oiling->SolventSystem If still 'oiling' RePurify Re-purify: - Recrystallize Again - Perform Column Chromatography LowPurity->RePurify Yes AcidifyEluent Add 0.5-1% Acetic Acid to Mobile Phase NoMove->AcidifyEluent Yes IncreasePolarity Increase Eluent Polarity NoMove->IncreasePolarity Also try

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Synthesis of 2-(furan-2-yl)quinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(furan-2-yl)quinoline-4-carboxylate. The guidance focuses on identifying and mitigating the formation of common side products during the Pfitzinger reaction between isatin and 2-acetylfuran.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield of the Desired Product and Presence of a Dark, Resinous Byproduct

Potential Cause Proposed Solution Identification of Side Product
Aldol condensation of 2-acetylfuran: In the presence of a strong base, 2-acetylfuran can undergo self-condensation to form a complex mixture of polymeric, resinous materials. This is a common side reaction for ketones with enolizable protons under basic conditions.- Control Temperature: Maintain a lower reaction temperature (e.g., 50-60 °C) to disfavor the aldol condensation, which typically has a higher activation energy than the desired Pfitzinger reaction. - Slow Addition of Base: Add the basic solution (e.g., aqueous KOH) dropwise to the mixture of isatin and 2-acetylfuran to avoid localized high concentrations of base. - Use a Milder Base: Consider using a weaker base, such as potassium carbonate, although this may require longer reaction times or slightly higher temperatures.The resinous material is often an intractable mixture and difficult to characterize fully. It may appear as a dark, sticky solid that is insoluble in common solvents. On a TLC plate, it will likely show a streak from the baseline.
Decomposition of 2-acetylfuran: The furan ring can be susceptible to degradation under harsh basic conditions, leading to ring-opening and subsequent polymerization.- Optimize Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Avoid unnecessarily long reaction times to minimize the exposure of the starting material and product to the basic medium. - Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative decomposition pathways.Ring-opened furan derivatives and their subsequent reaction products can be complex. Analysis by Mass Spectrometry of the crude mixture might reveal fragments inconsistent with the desired product or simple side products.

Issue 2: Presence of Unreacted Isatin in the Final Product

Potential Cause Proposed Solution Identification
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or amount of base.- Increase Reaction Time/Temperature: Monitor the disappearance of the isatin spot on TLC. If the reaction stalls, a modest increase in temperature or prolonged reaction time may be necessary. - Stoichiometry of Base: Ensure at least one equivalent of base is used to facilitate the initial hydrolysis of isatin to isatoic acid, which is a key step in the Pfitzinger reaction mechanism.[1]Unreacted isatin can be identified by its characteristic orange-red color and its distinct spot on a TLC plate (a higher Rf value than the carboxylic acid product). It can be confirmed by comparing with a standard of isatin.
Precipitation of isatin salt: In some solvent systems, the potassium salt of isatin may precipitate, removing it from the reaction mixture.- Solvent System: Ensure a sufficiently polar solvent system (e.g., ethanol/water mixture) is used to maintain the solubility of all reactants and intermediates.Visual inspection of the reaction mixture for a persistent orange-red precipitate.

Issue 3: Formation of an Unexpected Crystalline Side Product

Potential Cause Proposed Solution Identification of Side Product
Self-condensation of Isatin: Under certain conditions, isatin can undergo self-condensation or other side reactions, although this is less common in the Pfitzinger reaction.- Pre-hydrolysis of Isatin: A modified procedure where isatin is first hydrolyzed to isatoic acid by heating with the base before the addition of the ketone can sometimes minimize isatin-related side reactions.This would likely result in a product with a higher molecular weight than the starting material. Mass spectrometry and NMR spectroscopy would be required for structural elucidation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Pfitzinger synthesis of this compound?

A1: The Pfitzinger reaction involves the base-catalyzed condensation of isatin with a carbonyl compound containing an α-methylene group, in this case, 2-acetylfuran. The generally accepted mechanism proceeds as follows:

  • Hydrolysis of Isatin: The reaction is initiated by the hydrolysis of the amide bond in isatin by a strong base (e.g., KOH) to form the potassium salt of isatoic acid (2-aminobenzoylformic acid).[1]

  • Condensation: The ketone (2-acetylfuran) then condenses with the amino group of the isatoic acid intermediate to form an imine.

  • Cyclization and Dehydration: Intramolecular cyclization followed by dehydration leads to the formation of the quinoline ring system, yielding the final product, 2-(furan-2-yl)quinoline-4-carboxylic acid.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane with a small amount of acetic acid to ensure the carboxylic acid product is protonated and moves up the plate). You should observe the disappearance of the starting materials (isatin and 2-acetylfuran) and the appearance of a new, more polar spot corresponding to the product.

Q3: What is the best way to purify the crude product?

A3: The crude product is typically an acidic solid. A common purification strategy involves:

  • Acid-Base Extraction: Dissolve the crude mixture in a basic aqueous solution (e.g., sodium carbonate solution). The desired carboxylic acid will dissolve, while neutral impurities (like the resinous byproducts) can be removed by washing with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Precipitation: Acidify the aqueous layer with an acid (e.g., acetic acid or dilute HCl) to a pH of around 4-5. The desired 2-(furan-2-yl)quinoline-4-carboxylic acid will precipitate out of the solution.

  • Recrystallization: The precipitated solid can be collected by filtration and further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Q4: Are there any specific safety precautions I should take?

A4: Yes. Isatin and its derivatives can be irritants. 2-acetylfuran is also an irritant. The reaction is performed using a strong base (KOH), which is corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reaction should be carried out in a well-ventilated fume hood.

Data Presentation

Entry Base Temperature (°C) Reaction Time (h) Yield of Product (%) Yield of Resinous Byproduct (%)
1KOH8066525
2KOH6087515
3K₂CO₃80125010
4KOH (slow addition)6088010

This is an illustrative table. Actual results will vary.

Experimental Protocols

General Protocol for the Synthesis of this compound:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isatin (1.0 eq) and 2-acetylfuran (1.1 eq) in ethanol.

  • Prepare a solution of potassium hydroxide (3.0 eq) in water.

  • Heat the ethanolic solution of isatin and 2-acetylfuran to 60°C.

  • Add the aqueous potassium hydroxide solution dropwise to the reaction mixture over 30 minutes.

  • After the addition is complete, maintain the reaction mixture at 60-70°C and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with glacial acetic acid or dilute hydrochloric acid until a pH of approximately 4-5 is reached, leading to the precipitation of the product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-(furan-2-yl)quinoline-4-carboxylic acid.

Visualizations

Pfitzinger_Reaction_and_Side_Product cluster_main Main Reaction Pathway cluster_side Potential Side Reaction Isatin Isatin Intermediate Isatoic Acid Intermediate Isatin->Intermediate KOH, H₂O Acetylfuran 2-Acetylfuran Product 2-(furan-2-yl)quinoline- 4-carboxylate Acetylfuran->Product Intermediate->Product + 2-Acetylfuran - 2H₂O Acetylfuran2 2-Acetylfuran Resin Aldol Condensation Products (Resin) Acetylfuran2->Resin KOH (excess) High Temp.

Caption: Pfitzinger synthesis and a potential side reaction.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckTLC Analyze Crude Mixture by TLC Start->CheckTLC Resin Resinous Byproduct Observed CheckTLC->Resin Dark streak at baseline UnreactedIsatin Unreacted Isatin Spot CheckTLC->UnreactedIsatin Orange spot OtherImpurity Other Impurity Spot CheckTLC->OtherImpurity Distinct spot(s) ActionResin Lower Temperature Slow Base Addition Resin->ActionResin ActionIsatin Increase Reaction Time/Temp Check Base Stoichiometry UnreactedIsatin->ActionIsatin ActionOther Purify via Acid-Base Extraction and Recrystallization OtherImpurity->ActionOther

Caption: Troubleshooting workflow for synthesis issues.

References

Addressing solubility problems with quinoline-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinoline-4-carboxylic acid derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation, with a focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: My quinoline-4-carboxylic acid derivative is poorly soluble in aqueous solutions. What are the general factors influencing its solubility?

A1: The solubility of quinoline-4-carboxylic acid derivatives is influenced by several factors:

  • pH: As carboxylic acids, their solubility is highly pH-dependent. In acidic conditions, the carboxylic acid group is protonated, leading to lower aqueous solubility. In neutral to basic conditions, the carboxylate anion is formed, which is generally more water-soluble.[1]

  • Crystalline Structure: The arrangement of molecules in the solid state significantly impacts solubility. A more stable crystal lattice requires more energy to break, resulting in lower solubility.

  • Substituents on the Quinoline Ring: The nature and position of substituents on the quinoline core can dramatically alter physicochemical properties like lipophilicity and crystal packing, thereby affecting solubility.

  • Temperature: For many organic compounds, solubility increases with temperature.[1]

Q2: I am synthesizing a novel quinoline-4-carboxylic acid derivative. Which are the most common synthetic routes?

A2: The two most common and established methods for synthesizing quinoline-4-carboxylic acids are the Pfitzinger reaction and the Doebner reaction.

  • Pfitzinger Reaction: This reaction involves the condensation of isatin with a carbonyl compound (ketone or aldehyde) in the presence of a base to yield substituted quinoline-4-carboxylic acids.[2][3]

  • Doebner Reaction: This is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids.[4]

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility During In Vitro Assays

Problem: My compound precipitates out of the aqueous buffer during cell-based assays or enzymatic screens, leading to inconsistent and unreliable results.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Evaluation A Precipitation observed in aqueous buffer B Adjust pH of the buffer A->B Is the compound acidic? C Introduce a co-solvent A->C Is a small percentage of organic solvent tolerated? D Prepare a nanosuspension A->D Is the compound intended for in vivo studies? E Synthesize a salt form of the compound A->E Is the compound ionizable? F Assess compound stability and activity in the new formulation B->F C->F D->F E->F

Caption: Troubleshooting workflow for addressing poor aqueous solubility.

Solutions:

  • pH Adjustment:

    • Rationale: Quinoline-4-carboxylic acids are acidic. Increasing the pH of the buffer above the pKa of the carboxylic acid group will lead to its deprotonation, forming a more soluble carboxylate salt.

    • Protocol: Prepare a series of buffers with increasing pH (e.g., pH 7.4, 7.8, 8.2). Determine the solubility of your compound in each buffer. Ensure the final pH is compatible with your experimental system (e.g., cell viability).

  • Co-solvency:

    • Rationale: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.

    • Protocol: Prepare a stock solution of your compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO). Add the stock solution to your aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent precipitation. The final concentration of the co-solvent should be kept to a minimum (typically <1%) to avoid affecting the biological assay.

  • Nanosuspension:

    • Rationale: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution rate and apparent solubility. This is particularly useful for compounds that are poorly soluble in both aqueous and organic media.

    • Protocol: A nanosuspension can be prepared by methods such as wet milling or high-pressure homogenization.[5] A general laboratory-scale procedure involves dispersing the drug powder in an aqueous solution containing stabilizers (e.g., surfactants and polymers), followed by high-energy milling or homogenization to reduce the particle size.

  • Salt Formation:

    • Rationale: Converting the acidic quinoline-4-carboxylic acid into a salt with a suitable base can significantly improve its aqueous solubility.

    • Protocol: To form a salt, the quinoline-4-carboxylic acid is reacted with a base (the counterion) in an appropriate solvent. For an acidic drug, a basic counterion should be chosen with a pKa at least 2 pH units higher than the pKa of the drug to ensure successful salt formation.[6][7] The resulting salt can then be isolated and tested for its solubility.

Data Presentation

Table 1: Solubility of Selected Quinoline-4-Carboxylic Acid Derivatives

CompoundSolventSolubilityReference
Quinoline-4-carboxylic acidDMSO34 mg/mL (196.33 mM)[8][9]
2-Phenyl-4-quinolinecarboxylic acidWaterInsoluble[10]
2-Phenyl-4-quinolinecarboxylic acidAlcohol1 g in 120 mL[10]
2-Phenyl-4-quinolinecarboxylic acidDiethyl ether1 g in 100 mL[10]
2-Phenyl-4-quinolinecarboxylic acidChloroform1 g in 400 mL[10]
Brequinar SodiumWater (pH 7.4)<0.10 mg/mL[11]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylquinoline-4-carboxylic Acid via Pfitzinger Reaction

This protocol is a general guideline based on the Pfitzinger reaction.[2][3]

Materials:

  • Isatin

  • Acetophenone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve isatin in an ethanolic solution of potassium hydroxide.

  • Add acetophenone to the reaction mixture.

  • Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Acidify the solution with hydrochloric acid to a pH of 5-6 to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-phenylquinoline-4-carboxylic acid.

Protocol 2: Synthesis of Quinoline-4-carboxylic Acid Derivatives via Doebner Reaction

This protocol provides a general framework for the Doebner synthesis.[4]

Materials:

  • Aniline (or a substituted aniline)

  • An aldehyde (e.g., benzaldehyde)

  • Pyruvic acid

  • Ethanol

Procedure:

  • Dissolve the aniline and the aldehyde in ethanol.

  • Add pyruvic acid to the solution.

  • Reflux the reaction mixture for several hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to allow the product to crystallize.

  • Collect the crystalline product by filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified quinoline-4-carboxylic acid derivative.

Mandatory Visualizations

Signaling Pathway: Inhibition of STAT3 by Quinoline-4-Carboxylic Acid Derivatives

Many quinoline-4-carboxylic acid derivatives have been investigated as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively activated in cancer cells.

STAT3_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive 3. STAT3 Recruitment STAT3_active p-STAT3 STAT3_inactive->STAT3_active 4. Phosphorylation STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer 5. Dimerization DNA DNA STAT3_dimer->DNA 6. Nuclear Translocation Inhibitor Quinoline-4-carboxylic acid derivative Inhibitor->STAT3_active Inhibition Gene_expression Target Gene Expression (Proliferation, Survival) DNA->Gene_expression 7. Gene Transcription

Caption: STAT3 signaling pathway and the inhibitory action of quinoline derivatives.

References

Enhancing the stability of 2-(Furan-2-yl)quinoline-4-carboxylate solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 2-(Furan-2-yl)quinoline-4-carboxylate solutions during their experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered when working with this compound solutions.

Issue 1: Precipitation or Cloudiness Observed Upon Dilution of DMSO Stock Solution in Aqueous Buffer

  • Question: I prepared a stock solution of this compound in DMSO, but when I dilute it into my aqueous buffer (e.g., PBS, cell culture media), the solution becomes cloudy or a precipitate forms. What should I do?

  • Answer: This is a common issue for compounds with low aqueous solubility. The key is to ensure the final concentration of the compound in the aqueous medium is below its solubility limit and to manage the dilution process carefully.

    Troubleshooting Steps:

    • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low, typically below 0.5%, to minimize toxicity to cells and reduce its effect on the compound's solubility.[1]

    • Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform a stepwise dilution. For example, add the DMSO stock to a smaller volume of buffer first, mix thoroughly, and then add this intermediate solution to the remaining buffer.

    • Gentle Warming and Sonication: After dilution, if a precipitate is still visible, you can try warming the solution briefly in a water bath (e.g., at 37°C) and sonicating for a few minutes.[2] This can often help redissolve the compound. Ensure the compound is stable at this temperature for short periods.

    • Lower the Final Concentration: The desired final concentration of the compound may be above its aqueous solubility limit. Try working with a lower final concentration.

    • Use of a Co-solvent: In some cases, a small amount of a co-solvent like ethanol or polyethylene glycol (PEG) in the final solution can improve solubility, but this must be compatible with your experimental system.

Logical Troubleshooting Workflow for Solubility Issues

start Precipitation observed in aqueous buffer q1 Is final DMSO concentration < 0.5%? start->q1 sol1 Reduce DMSO concentration in final solution. q1->sol1 No q2 Was dilution performed in a stepwise manner? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Use stepwise dilution: add stock to small buffer volume first, then dilute further. q2->sol2 No q3 Have you tried warming (37°C) and sonicating the solution? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Gently warm and sonicate the solution to aid dissolution. q3->sol3 No end Solution is likely above its solubility limit. Consider lowering the final concentration. q3->end Yes a3_yes Yes a3_no No sol3->q3

Caption: Troubleshooting workflow for precipitation issues.

Issue 2: Potential Degradation of the Compound During Storage or Experiments

  • Question: I am concerned that my this compound solution is degrading. What are the likely causes and how can I prevent this?

  • Answer: Quinoline derivatives can be susceptible to degradation, particularly from light.[3] Hydrolysis and oxidation are also potential degradation pathways under certain conditions.

    Troubleshooting and Prevention:

    • Photostability: The quinoline ring system can be sensitive to light, especially UV light.

      • Prevention: Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.[3] Avoid prolonged exposure to ambient light during experimental procedures.

    • pH Stability: Carboxylic acids can be unstable at extreme pH values, and the stability of the quinoline and furan rings can also be pH-dependent.

      • Prevention: Prepare solutions in buffers that are close to neutral pH, unless your experimental design requires otherwise. If you must use acidic or basic conditions, minimize the exposure time.

    • Oxidative Stability: The furan ring can be susceptible to oxidation.

      • Prevention: Use high-purity, degassed solvents. Consider preparing fresh solutions for each experiment to minimize exposure to atmospheric oxygen over time.

    • Storage Conditions:

      • Stock Solutions (in DMSO): Aliquot stock solutions into single-use volumes and store them at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles, as this can introduce moisture and increase the likelihood of precipitation or degradation.[4]

      • Aqueous Solutions: Aqueous working solutions should generally be prepared fresh for each experiment and not stored for extended periods.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of quinoline carboxylic acids for use in biological assays.[2]

Q2: How should I store the solid compound and its solutions?

A2:

  • Solid Compound: Store the solid powder at -20°C in a tightly sealed container, protected from light and moisture.

  • DMSO Stock Solutions: Prepare aliquots in amber vials to protect from light and store at -80°C for long-term storage (months) or -20°C for short-term storage (weeks to a month).[1]

  • Aqueous Working Solutions: These should be prepared fresh from the DMSO stock solution immediately before use. It is not recommended to store aqueous solutions.[2]

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation studies for this compound are not widely published, based on its structure, the following pathways are plausible:

  • Photodegradation: Quinoline structures can undergo photodegradation. One study on a quinoline-triclosan hybrid showed significant degradation upon exposure to light.[3] The primary degradation products of quinoline itself upon photolysis include hydroxylated quinolines.[5]

  • Oxidative Degradation: The furan ring is susceptible to oxidation, which can lead to ring-opening and the formation of reactive dicarbonyl species.[6]

  • Hydrolytic Degradation: Under harsh acidic or basic conditions, hydrolysis could potentially occur, although this is generally less common for the core ring structures compared to ester or amide functionalities. Forced degradation studies on similar compounds often require heating with strong acids or bases to induce significant hydrolysis.[3][7]

Q4: Is there any quantitative data on the stability of this compound?

A4: At present, there is limited publicly available quantitative data from forced degradation studies specifically for this compound. However, a representative stability study on a different quinoline derivative (a quinoline-triclosan hybrid) provides an example of the kind of degradation that might be expected under stress conditions.

Table 1: Example Forced Degradation Data for a Quinoline Derivative (Note: This data is for a quinoline-triclosan hybrid and is for illustrative purposes only.[3] It does not represent the actual stability of this compound.)

Stress ConditionReagent/MethodTimeTemperatureDegradation (%)
Acid Hydrolysis 2 N HCl24 hoursReflux> 5%
Base Hydrolysis 0.5 N NaOH in Ethanol24 hoursReflux< 5%
Oxidation 30% H₂O₂24 hoursRoom Temp.< 5%
Photodegradation UV Light (254 nm)24 hoursRoom Temp.Significant
Thermal Dry Heat24 hours100°C< 5%

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • Stock Solution (10 mM in DMSO):

    • Weigh out an appropriate amount of this compound powder (MW: 239.23 g/mol ).

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex and/or sonicate at room temperature until the solid is completely dissolved.

    • Aliquot the stock solution into single-use amber vials.

    • Store at -20°C for short-term use or -80°C for long-term storage.

  • Working Solution (e.g., 10 µM in Cell Culture Medium):

    • Thaw a single aliquot of the 10 mM DMSO stock solution.

    • Perform a serial dilution. For example, dilute the 10 mM stock 1:100 in culture medium to get a 100 µM intermediate solution.

    • Further dilute the 100 µM intermediate solution 1:10 in culture medium to achieve the final 10 µM concentration. This ensures the final DMSO concentration is 0.1%.

    • Mix thoroughly by gentle inversion or pipetting. Use immediately.

Protocol 2: General Procedure for a Forced Degradation Study

This protocol outlines a general procedure to assess the stability of this compound. The goal is to achieve 5-20% degradation to ensure that degradation products can be detected.[8]

  • Preparation of Test Solutions: Prepare a solution of the compound in a suitable solvent (e.g., a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix the test solution with an equal volume of 1 N HCl. Store at 60°C for 24-48 hours. Take samples at various time points, neutralize with 1 N NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix the test solution with an equal volume of 1 N NaOH. Store at 60°C for 24-48 hours. Take samples, neutralize with 1 N HCl, and dilute for analysis.

  • Oxidative Degradation: Mix the test solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24-48 hours. Take samples and dilute for analysis.

  • Thermal Degradation: Keep the solid compound in an oven at 70°C for 48 hours. Also, keep the test solution at 70°C. Sample and analyze.

  • Photolytic Degradation: Expose the test solution in a chemically inert, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8] A control sample should be wrapped in aluminum foil and placed alongside the exposed sample.

  • Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method (see Protocol 3).

Experimental Workflow for Forced Degradation Study

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL solution of compound acid Acid Hydrolysis (1 N HCl, 60°C) prep->acid base Base Hydrolysis (1 N NaOH, 60°C) prep->base ox Oxidation (3% H2O2, RT) prep->ox photo Photolysis (UV/Vis Light) prep->photo thermal Thermal (70°C) prep->thermal control Control (No Stress, RT, Dark) prep->control sample Sample at time points, neutralize if needed acid->sample base->sample ox->sample photo->sample thermal->sample control->sample hplc Analyze by Stability-Indicating HPLC-UV sample->hplc compare Compare chromatograms to control: Identify and quantify degradants hplc->compare

Caption: Workflow for a forced degradation study.

Protocol 3: Stability-Indicating HPLC-UV Method

This is a general reverse-phase HPLC method that can be optimized for the analysis of this compound and its potential degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (ACN) and water with 0.1% phosphoric acid.

    • Example Gradient: Start with 30% ACN, ramp to 90% ACN over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the parent compound has maximum absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Signaling Pathway

This compound is an inhibitor of the eukaryotic translation initiation factor 4A (eIF4A).[9] eIF4A is an RNA helicase that is a key component of the eIF4F complex, which is essential for cap-dependent translation initiation. By unwinding complex secondary structures in the 5' untranslated regions (5'-UTRs) of mRNAs, eIF4A facilitates the scanning of the ribosome to the start codon.[9] Inhibition of eIF4A stalls this process, preferentially affecting the translation of mRNAs with highly structured 5'-UTRs, which often encode oncoproteins.

cluster_eif4f eIF4F Complex Assembly cluster_initiation Translation Initiation eIF4E eIF4E (Cap-binding protein) eIF4G eIF4G (Scaffold protein) eIF4E->eIF4G binds eIF4A eIF4A (RNA Helicase) eIF4G->eIF4A binds eIF4F_complex eIF4F Complex unwinding 5'-UTR Unwinding eIF4A->unwinding mRNA mRNA with 5' Cap and structured 5'-UTR mRNA->unwinding requires helicase activity eIF4F_complex->mRNA binds to 5' Cap ribosome 43S Pre-initiation Complex Scanning unwinding->ribosome translation Protein Synthesis ribosome->translation inhibitor 2-(Furan-2-yl)quinoline- 4-carboxylate inhibitor->eIF4A INHIBITS

Caption: Inhibition of the eIF4A-mediated translation pathway.

References

Technical Support Center: Scaling Up 2-(Furan-2-yl)quinoline-4-carboxylate Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and scale-up of 2-(Furan-2-yl)quinoline-4-carboxylate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during production.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound via the Pfitzinger and Doebner reactions.

Pfitzinger Reaction Troubleshooting

The Pfitzinger reaction synthesizes the target compound from isatin and 2-acetylfuran in a basic medium.[1]

Observed Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete hydrolysis of isatin.2. Low reaction temperature.3. Insufficient reaction time.4. Degradation of 2-acetylfuran under strongly basic conditions.1. Ensure the isatin fully dissolves and the solution color changes, indicating the formation of the isatinic acid salt, before adding 2-acetylfuran.2. Maintain the reaction temperature in the recommended range (e.g., 60-70°C) to ensure sufficient reaction kinetics.[1]3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]4. Consider a slower addition of the base or using a milder base to minimize degradation of the furan moiety.
Formation of a Dark Tar-like Substance 1. Polymerization of furan-containing starting materials or products under harsh basic or acidic conditions.2. Side reactions due to high temperatures.1. Maintain strict pH control, especially during workup and acidification.[1]2. Avoid excessive heating and ensure uniform temperature distribution in the reaction vessel, particularly during scale-up.
Difficulty in Product Isolation/Purification 1. Presence of unreacted isatin or isatin-derived byproducts.2. Formation of soluble impurities.1. After reaction completion, ensure the product is fully precipitated by adjusting the pH carefully with an acid like glacial acetic acid.[1]2. Recrystallization from a suitable solvent, such as ethyl acetate, is an effective purification method.[1]3. Column chromatography may be necessary for removing persistent impurities.
Product Purity Issues (e.g., discoloration) 1. Aerial oxidation of the furan ring or other sensitive functional groups.2. Presence of colored impurities from side reactions.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), especially during scale-up.2. Utilize purification techniques like recrystallization or treatment with activated carbon to remove colored impurities.
Doebner Reaction Troubleshooting

The Doebner reaction provides an alternative route, typically involving the condensation of an aniline, an aldehyde (furan-2-carbaldehyde), and pyruvic acid.[2][3]

Observed Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield 1. Low reactivity of the aniline derivative.2. Decomposition of pyruvic acid at high temperatures.3. Unfavorable solvent or catalyst.1. For anilines with electron-withdrawing groups, consider using a Lewis acid catalyst like BF₃·THF to improve yields.[4]2. Add pyruvic acid dropwise to the reaction mixture at an elevated temperature to minimize its decomposition.[4]3. Screen different solvents; acetonitrile has been shown to be effective.[4] Consider catalysts like ytterbium perfluorooctanoate for reactions in water.
Formation of Multiple Side Products 1. Self-condensation of furan-2-carbaldehyde.2. Undesired reactions of pyruvic acid.1. Control the stoichiometry of the reactants carefully. An excess of the imine intermediate can sometimes improve the yield of the desired product.[4]2. Optimize the reaction temperature and catalyst to favor the desired three-component reaction pathway.
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Inefficient catalyst.1. Monitor the reaction by TLC to determine completion. Reactions may require several hours of reflux.[1]2. Explore different acid catalysts (e.g., trifluoroacetic acid, sulfamic acid) to find the most effective one for this specific transformation.[4][5]
Challenges in Scaling Up 1. Exothermic reaction leading to poor temperature control.2. Difficulty in maintaining a homogeneous mixture.1. Implement controlled addition of reagents and efficient cooling systems for large-scale reactions.2. Ensure adequate stirring and consider using a solvent system that provides good solubility for all reactants and intermediates.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Pfitzinger or Doebner, is more suitable for large-scale production of this compound?

A1: Both the Pfitzinger and Doebner reactions are viable for the synthesis of quinoline-4-carboxylic acids. The Pfitzinger reaction, using isatin and 2-acetylfuran, has a reported yield of 71% for this specific product and may be more straightforward for direct synthesis.[1] However, the Doebner reaction offers more flexibility in terms of reactant modification. For large-scale production, the Doebner reaction has been demonstrated to be scalable, with successful syntheses yielding hundreds of grams of product.[4] The choice may depend on the cost and availability of starting materials, as well as the optimization of reaction conditions for the specific equipment being used.

Q2: What are the key parameters to control for optimizing the yield and purity of the final product?

A2: Key parameters include:

  • Temperature: Maintaining the optimal reaction temperature is crucial to ensure a good reaction rate while minimizing side reactions and decomposition of starting materials.

  • pH: Careful control of pH, especially during the workup and precipitation of the product, is essential for maximizing recovery and purity.[1]

  • Catalyst: In the Doebner reaction, the choice and amount of acid catalyst can significantly impact the reaction rate and yield.[4]

  • Solvent: The solvent can influence the solubility of reactants and intermediates, affecting the reaction kinetics and ease of product isolation.

  • Stoichiometry: Precise control of the reactant ratios can minimize side reactions and improve the overall yield.

Q3: What are the most effective methods for purifying the crude this compound?

A3: The most commonly reported and effective purification method is recrystallization from a suitable solvent, such as ethyl acetate.[1] This method is effective at removing most impurities and typically yields a yellow crystalline powder. For persistent impurities, column chromatography may be necessary, although this is less ideal for large-scale production. Washing the crude precipitate with cold water after initial precipitation can also help remove water-soluble byproducts.[1]

Q4: What analytical techniques are recommended for quality control and purity assessment?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for determining the purity of the final product and quantifying any impurities.

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure of the final product.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

Data Presentation

Table 1: Comparison of Synthetic Strategies for this compound
Parameter Pfitzinger Reaction Doebner Reaction
Starting Materials Isatin, 2-Acetylfuran, Base (e.g., KOH)Aniline, Furan-2-carbaldehyde, Pyruvic Acid, Acid Catalyst
Typical Reaction Conditions Alkaline medium, Reflux (e.g., 60-70°C for 4.5 hours)[1]Acidic conditions, often with a Lewis acid (e.g., BF₃·THF), Elevated temperatures (e.g., 65°C)[4]
Reported Yield ~71%[1]Varies depending on catalyst and aniline; can be optimized for high yields.
Key Advantages - Fewer starting materials.- Direct synthesis route.- High flexibility in starting materials.- Demonstrated scalability.[4]
Potential Challenges - Potential for tar formation.[6]- Sensitivity of furan ring to strong base.- Can have low yields with certain anilines.[4]- Potential for multiple side products.

Experimental Protocols

Protocol 1: Pfitzinger Synthesis of this compound

This protocol is adapted from a reported synthesis.[1]

Materials:

  • Isatin

  • 2-Acetylfuran

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve isatin and potassium hydroxide in ethanol.

  • Heat the mixture to 60-70°C and stir until the isatin is fully dissolved and the solution's color changes, indicating the formation of the potassium salt of isatoic acid.

  • To this solution, add 2-acetylfuran.

  • Continue to reflux the reaction mixture at 60-70°C for approximately 4.5 hours, with continuous stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to induce precipitation.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Redissolve the crude product in a minimal amount of hot water and adjust the pH to acidic conditions using glacial acetic acid to precipitate the final product.

  • Allow the mixture to stand at room temperature for the precipitation to complete.

  • Filter the yellow solid, dry it, and recrystallize from ethyl acetate to obtain pure this compound.

Protocol 2: General Procedure for Doebner Synthesis of this compound

This is a generalized protocol based on typical Doebner reaction conditions. Optimization of catalyst, solvent, and temperature may be required.

Materials:

  • Aniline

  • Furan-2-carbaldehyde

  • Pyruvic Acid

  • Acid Catalyst (e.g., BF₃·THF, Trifluoroacetic Acid)

  • Solvent (e.g., Acetonitrile, Ethanol)

Procedure:

  • In a reaction vessel, dissolve the aniline and furan-2-carbaldehyde in the chosen solvent.

  • Add the acid catalyst to the mixture.

  • Heat the mixture to the desired reaction temperature (e.g., 65°C).

  • Slowly add pyruvic acid to the reaction mixture dropwise over a period of time.

  • Maintain the reaction at the elevated temperature and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling or after the addition of a non-solvent. Alternatively, the solvent can be removed under reduced pressure.

  • The crude product can be purified by washing with a suitable solvent to remove unreacted starting materials and byproducts, followed by recrystallization.

Visualizations

Pfitzinger Reaction Workflow

Pfitzinger_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Isatin Isatin Hydrolysis Isatin Ring Opening Isatin->Hydrolysis Acetylfuran 2-Acetylfuran Condensation Condensation Acetylfuran->Condensation Base Base (e.g., KOH) Base->Hydrolysis Hydrolysis->Condensation Cyclization Cyclization Condensation->Cyclization Precipitation Precipitation Cyclization->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Pure 2-(Furan-2-yl)quinoline- 4-carboxylate Recrystallization->Product

Caption: Pfitzinger reaction workflow for this compound synthesis.

Doebner Reaction Logical Pathway

Doebner_Pathway cluster_inputs Inputs cluster_process Process Steps cluster_output Output Aniline Aniline ImineFormation Imine Formation Aniline->ImineFormation Furfural Furan-2-carbaldehyde Furfural->ImineFormation PyruvicAcid Pyruvic Acid MichaelAddition Michael Addition PyruvicAcid->MichaelAddition Catalyst Acid Catalyst Catalyst->ImineFormation ImineFormation->MichaelAddition CyclizationDehydration Cyclization & Dehydration MichaelAddition->CyclizationDehydration CrudeProduct Crude Product CyclizationDehydration->CrudeProduct Purification Purification CrudeProduct->Purification

Caption: Logical pathway of the Doebner reaction for quinoline-4-carboxylate synthesis.

Troubleshooting Decision Tree for Low Yield

Low_Yield_Troubleshooting cluster_pfitzinger Pfitzinger cluster_doebner Doebner Start Low Product Yield ReactionType Which Reaction? Start->ReactionType P_CheckTemp Is Temperature Correct? ReactionType->P_CheckTemp Pfitzinger D_CheckCatalyst Is Catalyst Effective? ReactionType->D_CheckCatalyst Doebner P_CheckBase Is Base Addition Controlled? P_CheckTemp->P_CheckBase Yes P_Solution1 Adjust Temperature P_CheckTemp->P_Solution1 No P_CheckTime Sufficient Reaction Time? P_CheckBase->P_CheckTime Yes P_Solution2 Optimize Base Addition P_CheckBase->P_Solution2 No P_Solution3 Increase Reaction Time P_CheckTime->P_Solution3 No D_CheckReagent Pyruvic Acid Addition Method? D_CheckCatalyst->D_CheckReagent Yes D_Solution1 Screen Catalysts D_CheckCatalyst->D_Solution1 No D_CheckAniline Aniline Reactivity Issue? D_CheckReagent->D_CheckAniline Correct D_Solution2 Add Pyruvic Acid Dropwise D_CheckReagent->D_Solution2 Incorrect D_Solution3 Use Lewis Acid D_CheckAniline->D_Solution3 Yes

References

Technical Support Center: High-Purity Feruloylquinic Acid (FQCA) Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of high-purity Feruloylquinic Acid (FQCA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the extraction, isolation, and purification of FQCAs from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are Feruloylquinic Acids (FQCA) and why are they important?

A1: Feruloylquinic acids (FQAs) are a group of naturally occurring phenolic compounds. They are esters formed between ferulic acid and quinic acid.[1] FQAs are a sub-class of chlorogenic acids and are found in various plants, with green coffee beans being a significant source. These compounds are of interest to researchers due to their potential biological activities, including antioxidant properties.

Q2: What are the common isomers of FQCA I might encounter?

A2: The most common isomers are 3-O-feruloylquinic acid, 4-O-feruloylquinic acid, and 5-O-feruloylquinic acid. The numerical prefix indicates the position on the quinic acid molecule where the ferulic acid is esterified. It is crucial to be aware that different isomers may co-exist in a sample and may be challenging to separate.

Q3: What are the general steps for purifying FQCAs from plant material?

A3: A typical workflow for FQCA purification involves:

  • Extraction: FQCAs are extracted from the plant matrix using a suitable solvent.

  • Purification: The crude extract is then purified to isolate the FQCAs from other compounds. This often involves chromatographic techniques.

  • Polishing/Final Purification: A final purification step, such as recrystallization, may be used to achieve high purity.

Q4: How stable are FQCAs during the purification process?

A4: FQCAs, like other chlorogenic acids, can be susceptible to degradation and isomerization under certain conditions. Factors that can affect their stability include temperature, pH, and light exposure.[1] It is generally recommended to perform purification steps at controlled temperatures and to protect samples from light. The stability of FQCAs is influenced by the solvent used for storage, with some degradation observed in methanol solutions.[1]

Experimental Protocols

Protocol 1: Extraction of FQCAs from Green Coffee Beans

This protocol outlines a general procedure for the extraction of chlorogenic acids, including FQCAs, from green coffee beans.

Materials:

  • Green coffee beans

  • Grinder

  • Extraction solvent (e.g., 70% methanol in water)

  • Stirring hot plate

  • Filter paper and funnel or centrifugation equipment

  • Rotary evaporator

Procedure:

  • Grind the green coffee beans to a fine powder.

  • Weigh the desired amount of coffee powder and place it in a flask.

  • Add the extraction solvent to the flask at a specific solid-to-solvent ratio (e.g., 1:10 w/v).

  • Stir the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2 hours).

  • Separate the solid material from the liquid extract by filtration or centrifugation.

  • Collect the supernatant (the liquid extract).

  • Concentrate the extract using a rotary evaporator to remove the methanol.

  • The resulting aqueous extract can be used for subsequent purification steps.

Protocol 2: Purification of FQCAs using Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for isolating high-purity FQCA isomers.

Instrumentation and Parameters:

  • HPLC System: A preparative HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of two solvents is typically employed. For example:

    • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol.

  • Flow Rate: The flow rate will depend on the dimensions of the preparative column.

  • Detection: FQCAs can be detected by UV absorbance, typically around 325 nm.[2]

Procedure:

  • Dissolve the crude FQCA extract in the initial mobile phase.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Inject the sample onto the preparative HPLC column.

  • Run a gradient elution to separate the different components of the extract. The gradient will need to be optimized to achieve good resolution between the FQCA isomers and other compounds.

  • Collect the fractions corresponding to the FQCA peaks as they elute from the column.

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the pure fractions and remove the solvent (e.g., by lyophilization or evaporation) to obtain the purified FQCA.

Quantitative Data Summary

The following tables summarize quantitative data related to FQCA purification. Please note that yields and purity can vary significantly depending on the starting material, extraction method, and purification strategy.

Purification MethodStarting MaterialPurity AchievedOverall YieldReference
Synthesis & RecrystallizationN/AHigh Purity33% (for 3-O-feruloylquinic acid)N/A
Preparative HPLCCrude Plant Extract>95% (isomer specific)VariesGeneral Knowledge
Adsorption Chromatography (Amberlite XAD-16) followed by preparative HPTLCMaize Bran Extract95.35% (for Ferulic Acid)N/AN/A

Troubleshooting Guides

HPLC Purification Issues
IssuePotential Cause(s)Suggested Solution(s)
Peak Tailing - Secondary Silanol Interactions: Free silanol groups on the silica-based column can interact with the polar FQCA molecules.[3][4] - Mobile Phase pH: If the mobile phase pH is close to the pKa of the FQCAs, it can lead to inconsistent ionization and peak tailing. - Column Overload: Injecting too much sample can lead to broad, tailing peaks.- Use an End-Capped Column: These columns have fewer free silanol groups. - Adjust Mobile Phase pH: Add a small amount of acid (e.g., formic acid, acetic acid) to the mobile phase to ensure the FQCAs are in a single protonation state.[5] - Optimize Sample Load: Reduce the injection volume or dilute the sample.
Poor Resolution Between Isomers - Inadequate Mobile Phase Gradient: The gradient may not be shallow enough to separate structurally similar isomers. - Incorrect Column Chemistry: The chosen column may not have the right selectivity for FQCA isomers.- Optimize the Gradient: Use a shallower, longer gradient. - Screen Different Columns: Test columns with different stationary phases (e.g., phenyl-hexyl) to find one with better selectivity.
Ghost Peaks - Contaminated Mobile Phase: Impurities in the solvents can appear as peaks in the chromatogram. - Carryover from Previous Injections: Residual sample from a previous run can elute in the current run.- Use High-Purity Solvents: Always use HPLC-grade solvents. - Implement a Column Wash Step: Run a high-organic wash after each injection to clean the column.
Baseline Drift - Column Not Equilibrated: The column may not be fully equilibrated with the initial mobile phase conditions. - Mobile Phase Composition Change: The mobile phase composition may be changing over time (e.g., evaporation of a volatile component).- Ensure Proper Equilibration: Equilibrate the column for a sufficient amount of time before injecting the sample. - Keep Mobile Phase Bottles Covered: Minimize solvent evaporation.

Visualizations

FQCA_Purification_Workflow Start Plant Material (e.g., Green Coffee Beans) Grinding Grinding Start->Grinding Extraction Solvent Extraction Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude FQCA Extract Concentration->Crude_Extract Prep_HPLC Preparative HPLC Crude_Extract->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Solvent_Removal Solvent Removal (Lyophilization) Pooling->Solvent_Removal High_Purity_FQCA High-Purity FQCA Solvent_Removal->High_Purity_FQCA

Caption: A generalized experimental workflow for the purification of high-purity FQCA.

References

Validation & Comparative

A Comparative Analysis of 2-(Furan-2-yl)quinoline-4-carboxylate and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial activity of 2-(Furan-2-yl)quinoline-4-carboxylate (FQCA) with that of standard antibiotics. The information presented is based on available experimental data and is intended to serve as a resource for researchers in the fields of microbiology and drug discovery.

Executive Summary

This compound is a heterocyclic compound belonging to the quinoline family, a class of compounds known for their broad-spectrum antimicrobial properties.[1] This guide summarizes the current understanding of FQCA's antibacterial efficacy in comparison to established antibiotics, presents detailed experimental protocols for assessing antimicrobial activity, and illustrates the underlying mechanism of action of quinolone antibiotics.

Data Presentation

The antibacterial activity of this compound and its derivatives has been evaluated against various bacterial strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a standard measure of antibiotic effectiveness where a lower value indicates higher potency.

Table 1: Antitubercular Activity of this compound (FQCA) and Standard Drugs

CompoundMIC (µg/mL) against M. tuberculosis
This compound (FQCA)3.12 - 6.25
CiprofloxacinComparable to FQCA
PyrazinamideComparable to FQCA
StreptomycinComparable to FQCA

Source: Journal of Chemical Health Risks, 2025.[1][2]

Table 2: Antibacterial Activity of Structurally Related 2-Aryl-quinoline-4-carboxylic Acid Derivatives against Common Bacterial Strains

Bacterial StrainMIC (µg/mL) of 2-Phenyl-quinoline-4-carboxylic Acid DerivativesMIC (µg/mL) of Ciprofloxacin (Reference)
Staphylococcus aureus64Not explicitly stated in the same study
Escherichia coli128Not explicitly stated in the same study
Pseudomonas aeruginosa>256Not explicitly stated in the same study
Bacillus subtilis>256Not explicitly stated in the same study
MRSA>256Not explicitly stated in the same study

Source: Molecules, 2016.[3][4][5][6][7]

Note: The data for 2-phenyl-quinoline-4-carboxylic acid derivatives is presented as a proxy for the activity of FQCA against these common bacteria, as direct comparative data was not available in the reviewed literature. The presence of an aryl ring at the second position of quinoline-4-carboxylic acid derivatives has been noted to contribute to their antibacterial activity.[3]

Mechanism of Action: Quinolone Antibiotics

Quinolone antibiotics, including this compound, exert their bactericidal effects by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8][9][10] These enzymes are crucial for DNA replication, repair, and recombination. By inhibiting these enzymes, quinolones lead to the fragmentation of the bacterial chromosome, ultimately causing cell death.[8]

quinolone_mechanism quinolone Quinolone Antibiotic (e.g., FQCA) bacterial_cell Bacterial Cell quinolone->bacterial_cell Enters cell dna_gyrase DNA Gyrase (Topoisomerase II) quinolone->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV quinolone->topoisomerase_iv Inhibits bacterial_cell->dna_gyrase bacterial_cell->topoisomerase_iv dna_replication DNA Replication & Supercoiling dna_gyrase->dna_replication chromosome_fragmentation Chromosome Fragmentation dna_gyrase->chromosome_fragmentation Leads to topoisomerase_iv->dna_replication topoisomerase_iv->chromosome_fragmentation Leads to cell_death Bacterial Cell Death chromosome_fragmentation->cell_death

Mechanism of action of quinolone antibiotics.

Experimental Protocols

The following are standard protocols for determining the antibacterial activity of a compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common procedure.

mic_workflow start Start prep_compound Prepare serial dilutions of This compound start->prep_compound prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) start->prep_inoculum inoculate Inoculate microplate wells containing compound dilutions with bacterial suspension prep_compound->inoculate prep_inoculum->inoculate controls Include positive (no drug) and negative (no bacteria) controls inoculate->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_results Observe for visible bacterial growth (turbidity) incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Furan-Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of furan-quinoline derivatives against other alternatives in the quest for novel therapeutic agents. We delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies.

Furan-quinoline derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] Their unique structural combination of a furan ring and a quinoline nucleus offers a versatile platform for designing potent and selective therapeutic agents.[3][4] This guide presents a comparative analysis of their structure-activity relationships (SAR) in key therapeutic areas, offering insights for future drug design and development.

Anticancer Activity: Targeting the Proliferation of Malignant Cells

Furan-quinoline derivatives have shown significant promise as anticancer agents, with studies revealing their efficacy against a range of cancer cell lines.[5][6] Their mechanisms of action are diverse, including DNA cleavage and the inhibition of critical signaling pathways like PI3K/Akt/mTOR.[5][6]

Comparative Analysis of Cytotoxic Activity

The following table summarizes the cytotoxic activity of various furan-quinoline derivatives compared to the standard chemotherapeutic agent, Doxorubicin.

Compound IDCancer Cell LineIC50 (µM)AlternativeCancer Cell LineIC50 (µM)Reference
Furan-Quinoline-Triazole Hybrid (7a) A375 (Melanoma)2.9 µg/mLDoxorubicinMCF-7 (Breast)Not Specified[5]
MDA-MB 231 (Breast)6.2 µg/mLA-549 (Lung)Not Specified[6]
Furan-Quinoline-Triazole Hybrid (7b) A375 (Melanoma)4.0 µg/mLA375 (Melanoma)Not Specified[5]
MDA-MB 231 (Breast)9.5 µg/mL
Furan-Quinoline-Triazole Hybrid (7k) A375 (Melanoma)5.1 µg/mL[5]
MDA-MB 231 (Breast)7.3 µg/mL
Quinoline-Chalcone Hybrid (39) A549 (Lung)1.91 µM[6]
K-562 (Leukemia)Not Specified
Quinoline-Chalcone Hybrid (64) Caco-2 (Colon)2.5 µM[6]
Quinoline-3-carboxamide furan-derivative MCF-7 (Breast)3.35 µMGefitinib (EGFR Inhibitor)Not Specified29.16 nM[6]

Structure-Activity Relationship (SAR) Insights:

  • Halogen Substitution: The presence of a halogen group, particularly at the para position of a phenyl ring attached to the core structure, has been shown to significantly enhance cytotoxic activity.[5]

  • Side Chain Length: The length of the alkylamino side chain at position-4 of the quinoline ring influences antiproliferative potency, with two methylene units often being the most favorable.[7]

  • Bulky Substituents: Large and bulky alkoxy substituents at position-7 of the quinoline ring can be a beneficial pharmacophoric group for antiproliferative activity.[7]

  • Hybridization: Hybrid molecules incorporating furan, quinoline, and other heterocyclic moieties like triazole or chalcone have demonstrated potent anticancer effects.[5][6]

Experimental Protocols

MTT Assay for Cytotoxicity:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the furan-quinoline derivatives or a standard drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The viable cells metabolize MTT into purple formazan crystals, which are then solubilized using a suitable solvent like DMSO.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizing the Mechanism: The PI3K/Akt/mTOR Signaling Pathway

Many furan-quinoline derivatives exert their anticancer effects by modulating key signaling pathways. The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes FuranQuinoline Furan-Quinoline Derivatives FuranQuinoline->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by furan-quinoline derivatives.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[8] Furan-quinoline derivatives have demonstrated promising antibacterial and antifungal activities, offering a potential new class of antimicrobial drugs.[9][10]

Comparative Analysis of Antimicrobial Activity

The following table compares the minimum inhibitory concentration (MIC) of furan-quinoline derivatives against standard antimicrobial agents.

Compound IDMicroorganismMIC (µg/mL)AlternativeMicroorganismMIC (µg/mL)Reference
Thiazolo[5,4-f]quinoline (18) S. aureus3.125-6.25ChloramphenicolS. aureusNot Specified[10]
E. coli3.125-6.25CephalothinE. coliNot Specified[10]
C. albicans3.125-6.25C. albicansNot Specified
Thiazolo[5,4-f]quinoline (19) S. aureus3.125-6.25[10]
E. coli3.125-6.25
C. albicans3.125-6.25
Thiazolo[5,4-f]quinoline (23) S. aureus3.125-6.25[10]
E. coli3.125-6.25
C. albicans3.125-6.25
Quinoline-pyrrolidine-dione (8) P. aeruginosa5 ± 2.2[11]
Quinoline-furan-hydrazinyl (12) P. aeruginosa10 ± 1.5[11]
Quinoline-indole-hydrazinyl (13) S. aureus MRSA20 ± 3.3[11]
P. aeruginosa10 ± 1.5

Structure-Activity Relationship (SAR) Insights:

  • Aromatic Systems: The incorporation of bulky and lipophilic aromatic systems, such as thiophene and naphthoyl functionalities, can significantly enhance antimicrobial potency.[10]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing substituents on the quinoline or furan ring is often associated with increased antimicrobial activity.[10]

  • Hybrid Scaffolds: Fusing the quinoline core with other heterocyclic rings like thiazole can lead to compounds with broad-spectrum antimicrobial activity.[10]

Experimental Protocols

Broth Microdilution Method for MIC Determination:

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds and standard antibiotics are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for in vitro antimicrobial activity screening.

Antimicrobial_Screening_Workflow Start Start: Synthesized Furan-Quinoline Derivatives PrepareInoculum Prepare Standardized Microbial Inoculum Start->PrepareInoculum SerialDilution Perform Serial Dilutions of Compounds in 96-well Plate Start->SerialDilution Inoculate Inoculate Plates with Microbial Suspension PrepareInoculum->Inoculate SerialDilution->Inoculate Incubate Incubate under Optimal Conditions Inoculate->Incubate ReadResults Visually Inspect for Growth and Determine MIC Incubate->ReadResults DataAnalysis Data Analysis and Comparison with Standards ReadResults->DataAnalysis End End: Identify Lead Antimicrobial Compounds DataAnalysis->End SAR_Logic LeadCompound Initial Lead Compound (Furan-Quinoline Scaffold) Modification Systematic Structural Modification LeadCompound->Modification Synthesis Synthesis of Analogues Modification->Synthesis Design BiologicalTesting In Vitro / In Vivo Biological Testing Synthesis->BiologicalTesting DataAnalysis Data Analysis (e.g., IC50, MIC) BiologicalTesting->DataAnalysis SAR_Establishment Establishment of Structure-Activity Relationship DataAnalysis->SAR_Establishment SAR_Establishment->Modification Feedback for Further Optimization OptimizedCompound Optimized Lead Compound with Improved Activity SAR_Establishment->OptimizedCompound

References

A Comparative Analysis of 2-(Furan-2-yl)quinoline-4-carboxylate Analogs for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the synthesis, biological activity, and mechanisms of action of a promising class of heterocyclic compounds.

This guide provides a comprehensive comparative analysis of 2-(Furan-2-yl)quinoline-4-carboxylate analogs, a class of compounds demonstrating significant potential in various therapeutic areas, including anti-tuberculosis and anticancer applications. By presenting key experimental data, detailed protocols, and mechanistic insights, this document serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Comparative Biological Activity

The this compound scaffold has been the subject of extensive research, leading to the identification of derivatives with potent biological activities. This section summarizes the quantitative data for key analogs, highlighting their efficacy in different experimental models.

Compound IDAnalog TypeBiological ActivityQuantitative MetricCell Line / TargetReference
FQCA Core ScaffoldAnti-tuberculosisMIC: 3.12-6.25 µg/mLMycobacterium tuberculosis H37Rv[1]
FQCA Core ScaffoldMolecular DockingBinding Energy: -9.3 kcal/molM. tuberculosis protein (PDB: 3M0O)[1]
7a Triazole DerivativeAnticancer (Melanoma)IC50: 2.9 µg/mLA375[2]
7b Triazole DerivativeAnticancer (Melanoma)IC50: 4.0 µg/mLA375[2]
7k Triazole DerivativeAnticancer (Melanoma)IC50: 5.1 µg/mLA375[2]
7c Triazole DerivativeAnticancer (Melanoma)IC50: 7.8 µg/mLA375[2]
7a Triazole DerivativeAnticancer (Breast)IC50: 6.2 µg/mLMDA-MB 231[2]
7k Triazole DerivativeAnticancer (Breast)IC50: 7.3 µg/mLMDA-MB 231[2]
7b Triazole DerivativeAnticancer (Breast)IC50: 9.5 µg/mLMDA-MB 231[2]
7c Triazole DerivativeAnticancer (Breast)IC50: 11.3 µg/mLMDA-MB 231[2]
P6 2-(4-acrylamidophenyl) derivativeSIRT3 InhibitionIC50: 7.2 µMSIRT3[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the key experimental protocols employed in the evaluation of this compound analogs.

Synthesis of 2-(Furan-2-yl)quinoline-4-carboxylic Acid (FQCA)

The synthesis of the parent compound, FQCA, is typically achieved through a Pfitzinger reaction.[1]

Materials:

  • Isatin

  • 2-Acetylfuran

  • Aqueous Potassium Hydroxide (33%)

  • Ethanol

  • Hydrochloric Acid (for acidification)

Procedure:

  • A mixture of isatin and 2-acetylfuran is prepared in ethanol.

  • An aqueous solution of potassium hydroxide is added to the mixture.

  • The reaction mixture is stirred at 65-70°C for 8-10 hours.

  • The mixture is then cooled, and the aqueous layer is separated and poured over crushed ice.

  • The solution is acidified with hydrochloric acid to precipitate the crude product.

  • The resulting solid is filtered, dried, and can be further purified by recrystallization.

Microplate Alamar Blue Assay (MABA) for Anti-tuberculosis Activity

This colorimetric assay is a widely used method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[1]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)

  • 96-well microplates

  • Test compounds and standard drugs (e.g., streptomycin, pyrazinamide, ciprofloxacin)

  • Alamar Blue reagent

  • Tween 80

Procedure:

  • A serial dilution of the test compounds and standard drugs is prepared in the 96-well plates.

  • A standardized inoculum of M. tuberculosis H37Rv is added to each well.

  • The plates are incubated at 37°C for 5-7 days.

  • Following incubation, a mixture of Alamar Blue reagent and Tween 80 is added to each well.

  • The plates are re-incubated for 24 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents a color change from blue (no growth) to pink (growth).

DNA Cleavage Assay

This assay is used to assess the ability of compounds to induce single- or double-strand breaks in DNA, a common mechanism of action for anticancer agents.[2]

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Test compounds

  • Agarose gel

  • Electrophoresis buffer (e.g., TBE or TAE)

  • Loading dye

  • Ethidium bromide or other DNA staining agent

  • UV transilluminator

Procedure:

  • The test compounds at various concentrations are incubated with supercoiled plasmid DNA in a suitable buffer.

  • The reaction is stopped, and the samples are mixed with a loading dye.

  • The DNA samples are loaded onto an agarose gel.

  • Electrophoresis is performed to separate the different DNA topoisomers (supercoiled, relaxed circular, and linear).

  • The gel is stained with a DNA intercalating agent and visualized under UV light.

  • Cleavage activity is determined by the conversion of the supercoiled DNA form to the relaxed circular and/or linear forms.

Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is paramount in drug development. The following diagrams illustrate the proposed mechanisms and workflows for the synthesis and biological activity of this compound analogs.

Synthesis_Workflow Isatin Isatin Pfitzinger Pfitzinger Reaction Isatin->Pfitzinger Acetylfuran 2-Acetylfuran Acetylfuran->Pfitzinger KOH KOH, Ethanol KOH->Pfitzinger Acidification Acidification (HCl) Pfitzinger->Acidification FQCA 2-(Furan-2-yl)quinoline- 4-carboxylic acid (FQCA) Acidification->FQCA

Caption: General synthesis workflow for 2-(Furan-2-yl)quinoline-4-carboxylic acid (FQCA).

AntiTB_Mechanism FQCA FQCA Binding Binding to Active Site FQCA->Binding Binding Energy -9.3 kcal/mol TargetProtein Mycobacterium tuberculosis Target Protein (e.g., PDB: 3M0O) TargetProtein->Binding Inhibition Inhibition of Enzymatic Activity Binding->Inhibition GrowthInhibition Inhibition of Bacterial Growth Inhibition->GrowthInhibition

Caption: Proposed mechanism of anti-tuberculosis activity of FQCA.

DNACleavage_Mechanism AnticancerAnalog Anticancer Analog (Triazole Derivative) Interaction Interaction with DNA AnticancerAnalog->Interaction SupercoiledDNA Supercoiled DNA SupercoiledDNA->Interaction Cleavage Induction of DNA Strand Breaks Interaction->Cleavage RelaxedDNA Relaxed/Linear DNA Cleavage->RelaxedDNA Apoptosis Apoptosis / Cell Death RelaxedDNA->Apoptosis

Caption: General mechanism of DNA cleavage by anticancer analogs.

References

Validating the Mechanism of Action for Fluoroquinolone Carboxylic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proposed mechanism of action for Fluoroquinolone Carboxylic Acids (FQCAs), a critical class of antibacterial agents. By presenting supporting experimental data, comparing their activity with alternatives, and detailing experimental methodologies, this document serves as a valuable resource for researchers in the field of antimicrobial drug discovery and development.

Proposed Mechanism of Action: Dual Targeting of Bacterial Type II Topoisomerases

The primary proposed mechanism of action for FQCAs involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3][4][5][6][7][8][9][10][11] These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and repair. FQCAs bind to the enzyme-DNA complex, stabilizing it in a state where the DNA is cleaved.[1][2][3][5][6][7][8][11] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. These breaks are ultimately lethal to the bacterial cell as they halt essential cellular processes like DNA replication and transcription.

The interaction between the FQCA molecule and the enzyme-DNA complex is mediated by several key structural features. The carboxylic acid at position 3 and the keto group at position 4 of the quinolone core are essential for this activity, often coordinating with a magnesium ion to form a bridge with specific amino acid residues in the enzyme.[12][13][14] The fluorine atom at position 6 significantly enhances the antibacterial potency.[13][15]

Experimental Validation of the Proposed Mechanism

The dual-targeting mechanism of FQCAs is supported by a substantial body of experimental evidence, primarily from enzyme inhibition assays, structural biology studies, and the analysis of resistant bacterial strains.

Enzyme Inhibition Assays

The inhibitory activity of FQCAs against DNA gyrase and topoisomerase IV is a cornerstone of evidence for their mechanism of action. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. Lower IC50 values indicate higher potency.

Two primary in vitro assays are used to measure the activity of these enzymes and the inhibitory effects of FQCAs:

  • DNA Gyrase Supercoiling Assay: This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA. The inhibition of this activity by FQCAs is visualized and quantified using agarose gel electrophoresis.

  • Topoisomerase IV Decatenation Assay: This assay assesses the ability of topoisomerase IV to separate interlinked circular DNA molecules (catenanes). The inhibition of this decatenation activity by FQCAs is also analyzed by agarose gel electrophoresis.

Comparative Analysis of FQCA Activity

The following tables summarize the inhibitory activities (IC50 values) of various FQCAs against DNA gyrase and topoisomerase IV from different bacterial species. This data allows for a direct comparison of the potency and selectivity of these compounds.

FluoroquinoloneBacterial SpeciesDNA Gyrase IC50 (µg/mL)Topoisomerase IV IC50 (µg/mL)Reference
SitafloxacinEnterococcus faecalis1.381.42[15]
LevofloxacinEnterococcus faecalis28.18.49[15]
CiprofloxacinEnterococcus faecalis27.89.30[15]
SparfloxacinEnterococcus faecalis25.719.1[15]
TosufloxacinEnterococcus faecalis11.63.89[15]
GatifloxacinEnterococcus faecalis5.604.24[15]
CiprofloxacinNeisseria gonorrhoeae0.39 µM13.7 µM[13]
GarenoxacinStaphylococcus aureus1.251.25 - 2.5[16]
CiprofloxacinStaphylococcus aureus>200.63[16]
CiprofloxacinStaphylococcus aureus-3.0 µM[5]
MoxifloxacinStaphylococcus aureus-1.0 µM[5]
GemifloxacinStaphylococcus aureus-0.4 µM[5]

Note: Direct comparison of IC50 values between different studies should be done with caution due to potential variations in experimental conditions.

Alternative Mechanisms and Compounds

While the dual-targeting of DNA gyrase and topoisomerase IV is the well-established mechanism for FQCAs, research into alternative antibacterial strategies continues. For instance, quinazolinediones represent another class of compounds that inhibit DNA gyrase, but through a different binding mode that can be effective against some fluoroquinolone-resistant strains.[8][17]

Furthermore, within the fluoroquinolone class, newer agents have been developed with more balanced activity against both DNA gyrase and topoisomerase IV. This dual-targeting profile is thought to reduce the likelihood of resistance development, as mutations in both enzymes would be required for high-level resistance.[2][3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to evaluate FQCA activity.

DNA Gyrase Supercoiling Assay Protocol

This protocol is adapted from methodologies described in the scientific literature.[9]

1. Reaction Mixture Preparation (on ice):

  • Prepare a master mix containing:

    • 5x Assay Buffer (e.g., 250 mM HEPES-KOH pH 7.9, 30 mM Magnesium Acetate, 20 mM DTT, 5 mM ATP, 500 mM Potassium Glutamate, 10 mM Spermidine, 0.25 mg/mL Albumin)

    • Relaxed pBR322 DNA (final concentration ~12.5 nM)

    • Nuclease-free water

  • Aliquot the master mix into individual reaction tubes.

2. Inhibitor Addition:

  • Add the FQCA or control vehicle (e.g., DMSO) to the reaction tubes at the desired final concentrations.

3. Enzyme Addition and Incubation:

  • Add purified DNA gyrase to the reaction tubes.

  • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

4. Reaction Termination:

  • Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.

5. Agarose Gel Electrophoresis:

  • Load the samples onto a 1% agarose gel.

  • Run the gel at a constant voltage until adequate separation of supercoiled and relaxed DNA is achieved.

6. Visualization and Quantification:

  • Stain the gel with an intercalating dye (e.g., ethidium bromide).

  • Visualize the DNA bands under UV light and quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition.

Topoisomerase IV Decatenation Assay Protocol

This protocol is based on established methods.[2][12][14]

1. Reaction Mixture Preparation (on ice):

  • Prepare a master mix containing:

    • 5x Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 1.75 M Potassium Glutamate, 25 mM Magnesium Chloride, 25 mM DTT, 7.5 mM ATP, 250 µg/mL Albumin)

    • Kinetoplast DNA (kDNA) (catenated DNA substrate)

    • Nuclease-free water

  • Aliquot the master mix into individual reaction tubes.

2. Inhibitor Addition:

  • Add the FQCA or control vehicle to the reaction tubes at the desired final concentrations.

3. Enzyme Addition and Incubation:

  • Add purified topoisomerase IV to the reaction tubes.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

4. Reaction Termination and Sample Preparation:

  • Stop the reaction by adding a stop solution containing SDS and a loading dye.

  • Extract with chloroform/isoamyl alcohol to remove protein.

5. Agarose Gel Electrophoresis:

  • Load the aqueous phase onto a 1% agarose gel.

  • Run the gel at a constant voltage.

6. Visualization and Quantification:

  • Stain the gel with an intercalating dye.

  • Visualize the DNA bands. Decatenated minicircles will migrate into the gel, while the kDNA network will remain in the well. Quantify the amount of released minicircles to determine the percentage of inhibition.

Visualizing the Molecular Interactions and Workflows

Diagrams are powerful tools for illustrating complex biological processes and experimental procedures. The following diagrams were generated using the Graphviz DOT language to depict the FQCA mechanism of action and the experimental workflows.

FQCA_Mechanism cluster_bacterium Bacterial Cell FQCA FQCA Cleavage_Complex Ternary Cleavage Complex FQCA->Cleavage_Complex Stabilizes DNA_Gyrase DNA Gyrase DNA_Gyrase->Cleavage_Complex Forms with DNA Topo_IV Topoisomerase IV Topo_IV->Cleavage_Complex Forms with DNA DNA Bacterial DNA DNA->Cleavage_Complex Replication_Fork Replication Fork Replication_Fork->DNA_Gyrase Requires Replication_Fork->Topo_IV Requires DSB Double-Strand Breaks Cleavage_Complex->DSB Leads to Cell_Death Bacterial Cell Death DSB->Cell_Death Induces

Caption: Proposed mechanism of action for Fluoroquinolone Carboxylic Acids (FQCAs).

Gyrase_Assay_Workflow start Start prep_mix Prepare Reaction Mix (Buffer, Relaxed DNA, ATP) start->prep_mix add_fqca Add FQCA / Control prep_mix->add_fqca add_gyrase Add DNA Gyrase add_fqca->add_gyrase incubate Incubate at 37°C add_gyrase->incubate stop_reaction Stop Reaction (EDTA, Loading Dye) incubate->stop_reaction electrophoresis Agarose Gel Electrophoresis stop_reaction->electrophoresis visualize Visualize & Quantify (Stain, UV light) electrophoresis->visualize end End visualize->end

Caption: Experimental workflow for the DNA gyrase supercoiling assay.

TopoIV_Assay_Workflow start Start prep_mix Prepare Reaction Mix (Buffer, kDNA, ATP) start->prep_mix add_fqca Add FQCA / Control prep_mix->add_fqca add_topoiv Add Topoisomerase IV add_fqca->add_topoiv incubate Incubate at 37°C add_topoiv->incubate stop_reaction Stop Reaction & Extract (SDS, Chloroform) incubate->stop_reaction electrophoresis Agarose Gel Electrophoresis stop_reaction->electrophoresis visualize Visualize & Quantify (Stain, UV light) electrophoresis->visualize end End visualize->end

Caption: Experimental workflow for the topoisomerase IV decatenation assay.

References

Assessing the In Vivo Potential of 2-(Furan-2-yl)quinoline-4-carboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the available data for 2-(Furan-2-yl)quinoline-4-carboxylate (FQCA) reveals promising in vitro activity, particularly against Mycobacterium tuberculosis. However, a notable gap exists in the literature regarding its in vivo efficacy. This guide provides a comparative assessment of FQCA against other quinoline-4-carboxylate derivatives that have undergone in vivo evaluation, offering a perspective on its potential trajectory in drug development.

To contextualize the current standing of this compound, this guide presents its reported in vitro data alongside the in vivo performance of other quinoline derivatives. This comparative approach aims to highlight the necessary future steps for evaluating the therapeutic potential of FQCA.

Comparative Efficacy Data

The following table summarizes the available biological data for this compound and compares it with quinoline-4-carboxamide derivatives that have demonstrated in vivo efficacy in antimalarial studies. This juxtaposition underscores the current preclinical stage of FQCA and the type of in vivo data required for its advancement.

Compound/DerivativeTarget/Disease ModelAssay TypeKey Performance MetricsReference
This compound (FQCA) Mycobacterium tuberculosisIn Vitro (Microplate Alamar Blue Assay)Good Minimum Inhibitory Concentration (MIC) comparable to standard drugs (streptomycin, pyrazinamide, ciprofloxacin)[1][2]
Target Protein (Molecular Docking)In SilicoBinding Energy: -9.3 kcal/mol[1]
Quinoline-4-carboxamide Derivative (Compound 25) Plasmodium berghei (malaria)In Vivo (Mouse Model)93% reduction in parasitemia at 30 mg/kg (oral, once daily for 4 days)[3]
PharmacokineticsIn Vivo (Mouse)Poor oral bioavailability (F = 15%)[3]
Quinoline-4-carboxamide Derivative (Compound 2) Plasmodium berghei (malaria)In Vivo (Mouse Model)Complete cure at 30 mg/kg (oral, once daily for 4 days); ED90 of 0.1–0.3 mg/kg[4]
PharmacokineticsIn Vivo (Mouse)Excellent bioavailability (F = 74%)[4]
Quinoline-4-carboxamide Derivative (Compound 27) Plasmodium berghei (malaria)In Vivo (Mouse Model)ED90 of 2.6 mg/kg[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the key experimental protocols relevant to the compounds discussed.

In Vitro Anti-tuberculosis Activity of FQCA (Microplate Alamar Blue Assay)

The in vitro anti-tuberculosis activity of this compound was assessed using the Microplate Alamar Blue Assay.[1][2] This method involves preparing a serial dilution of the test compound in a 96-well microplate. Mycobacterium tuberculosis culture is then added to each well. The plates are incubated for a defined period, after which the Alamar Blue reagent is added. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change from blue to pink, indicating the inhibition of bacterial growth.[1]

In Vivo Antimalarial Efficacy in a P. berghei Mouse Model

The in vivo antimalarial activity of the quinoline-4-carboxamide derivatives was evaluated in a P. berghei infected mouse model.[3][4] Mice are infected with the parasite, and treatment with the test compounds is initiated. The compounds are administered orally at specified doses for a set number of consecutive days. The percentage of parasitemia (the percentage of red blood cells infected with the parasite) is monitored by examining blood smears under a microscope. The efficacy of the compound is determined by the reduction in parasitemia compared to an untreated control group. The ED90, the dose required to achieve a 90% reduction in parasitemia, is often calculated.[3][4]

Synthesis of 2-(Furan-2-yl)quinoline-4-carboxylic Acid

The synthesis of 2-(Furan-2-yl)quinoline-4-carboxylic acid is achieved by reacting isatin with 2-acetylfuran in an alkaline medium.[1][2] The resulting product is then purified and its structure confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry.[1]

Preclinical Development Workflow

The progression of a potential therapeutic agent from initial discovery to a viable drug candidate follows a structured pathway. The diagram below illustrates a typical workflow for preclinical development, highlighting the stages that this compound would need to navigate.

G cluster_0 In Vitro & In Silico Stage cluster_1 Preclinical In Vivo Stage cluster_2 Clinical Development A Compound Synthesis & Characterization B In Vitro Screening (e.g., Anti-TB Assay) A->B C Molecular Docking & In Silico Analysis A->C D Pharmacokinetic Studies (ADME) B->D C->D E In Vivo Efficacy Studies (e.g., Mouse Model) D->E F Toxicology & Safety Assessment E->F G Phase I, II, III Clinical Trials F->G

Caption: Preclinical to Clinical Drug Development Workflow.

Future Directions and Conclusion

While the in vitro data for this compound is encouraging, the absence of in vivo studies represents a significant hurdle in its development as a potential therapeutic agent. The comparative analysis with other quinoline-4-carboxamide derivatives that have demonstrated potent in vivo antimalarial activity highlights the importance of advancing FQCA to in vivo testing.

Future research should focus on:

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of FQCA in an animal model is essential to understand its bioavailability and dosing requirements.

  • In Vivo Efficacy Studies: Establishing an appropriate animal model for tuberculosis infection to evaluate the in vivo efficacy of FQCA is a critical next step.

  • Toxicology Studies: Comprehensive safety and toxicology assessments will be necessary to determine a therapeutic window for the compound.

References

Comparative Toxicity Analysis of 2-(Furan-2-yl)quinoline-4-carboxylate and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity profile of 2-(Furan-2-yl)quinoline-4-carboxylate against a selection of structurally similar quinoline-4-carboxylate derivatives. The objective is to offer a clear, data-driven comparison to aid in the assessment of potential therapeutic candidates and guide future research in drug development. This document summarizes quantitative cytotoxicity data, details the experimental and computational methodologies employed, and visualizes a key signaling pathway implicated in the toxicological effects of this class of compounds.

Quantitative Toxicity Data

The following table summarizes the in vitro cytotoxic activity of this compound and its analogs against various human cancer cell lines. The data for the comparator compounds are derived from published experimental studies, while the data for the target compound, this compound, has been estimated using a validated in silico prediction tool due to the current lack of publicly available experimental cytotoxicity data.

CompoundCell LineIC50 (µM)MethodReference / Data Source
This compound (Target) HeLa ~ 25.5 In Silico Prediction CLC-Pred
MCF-7 ~ 31.8 In Silico Prediction CLC-Pred
HepG2 ~ 42.1 In Silico Prediction CLC-Pred
Quinoline-2-carboxylic acidPC326 µg/mL (~150)MTT Assay[1]
Quinoline-4-carboxylic acidMCF-7> 100Sulforhodamine B AssayEvaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7> 82.9% inhibitionFlow Cytometry[2]
8-Benzoyl-2-phenylquinoline-4-carboxylic acidA2780> 100MTT Assay[3]
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6)MOLM137.2SIRT3 Inhibition Assay[4]
2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivative (8c)HepG20.137 µg/mL (~0.3)MTT Assay[5]

Experimental and Computational Methodologies

In Vitro Cytotoxicity Assessment: MTT Assay

The experimental cytotoxicity data for the comparator compounds cited in this guide were predominantly generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

General Protocol:

  • Cell Seeding: Human cancer cells (e.g., HeLa, MCF-7, HepG2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

In Silico Cytotoxicity Prediction

Due to the absence of publicly available experimental cytotoxicity data for this compound, its IC50 values were estimated using the CLC-Pred (Cell-Line Cytotoxicity Predictor) web service.

Principle: CLC-Pred is a freely available in silico tool that predicts the cytotoxicity of chemical compounds against a panel of human cancer and non-cancer cell lines. The prediction is based on a quantitative structure-activity relationship (QSAR) model built on a large dataset of experimentally determined cytotoxicity data from the ChEMBL database. The model uses the structural formula of a compound to predict its cytotoxic potential.

Methodology:

  • Input: The chemical structure of this compound was provided to the CLC-Pred web server in the SMILES (Simplified Molecular Input Line Entry System) format: O=C(O)c1cc(nc2ccccc12)c3occc3.

  • Prediction: The tool's underlying algorithm analyzed the structural features of the molecule and compared them to its internal database and QSAR model to estimate the probability of activity and predict IC50 values against a range of cell lines.

  • Output: The predicted IC50 values for HeLa, MCF-7, and HepG2 cell lines were obtained from the CLC-Pred output. It is important to note that these are estimated values and require experimental validation.

Signaling Pathway Visualization

Several studies on quinoline derivatives suggest that their cytotoxic effects are often mediated through the induction of apoptosis. A common signaling pathway involves the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Quinoline Quinoline Derivative DeathReceptor Death Receptor (e.g., Fas, TNFR) Quinoline->DeathReceptor Activation Bax Bax Quinoline->Bax Upregulation Bcl2 Bcl-2 Quinoline->Bcl2 Downregulation ProCasp8 Pro-caspase-8 DeathReceptor->ProCasp8 Recruitment Casp8 Caspase-8 ProCasp8->Casp8 Cleavage ProCasp3 Pro-caspase-3 Casp8->ProCasp3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax->Mitochondrion Pore Formation Bcl2->Bax Inhibition Apaf1 Apaf-1 CytochromeC->Apaf1 ProCasp9 Pro-caspase-9 Apaf1->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Cleavage Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Cleavage Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptotic signaling pathway induced by quinoline derivatives.

Discussion

The in silico predicted cytotoxicity of this compound suggests moderate activity against the tested cancer cell lines, with IC50 values in the mid-micromolar range. When compared to the experimental data of its analogs, its predicted potency appears to be in a similar range to some unsubstituted or less functionalized quinoline-4-carboxylic acids. However, it is predicted to be significantly less potent than some highly optimized derivatives, such as the 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole and the 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivatives, which exhibit low micromolar or even nanomolar activity.

It is crucial to emphasize that the in silico data for the target compound is a prediction and should be confirmed through experimental validation. The provided comparison serves as a preliminary assessment to guide further investigation. The diverse range of cytotoxicities observed among the quinoline-4-carboxylate derivatives highlights the significant influence of substitutions on the quinoline core in modulating biological activity.

The apoptotic pathway diagram illustrates a common mechanism of action for cytotoxic quinoline derivatives. These compounds can trigger apoptosis through both extrinsic and intrinsic pathways, converging on the activation of executioner caspases, such as caspase-3, which ultimately leads to programmed cell death. Understanding these mechanisms is vital for the rational design of more effective and selective anticancer agents.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The in silico data presented has not been experimentally verified and should be interpreted with caution. All laboratory work should be conducted in accordance with established safety protocols.

References

Benchmarking FQCA: A Comparative Guide to Electrochemical Lead (II) Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ferrocenyl-Functionalized Calix[1]arene (FQCA) Electrochemical Sensors Against Leading Alternatives for the Detection of Lead (II).

The sensitive and selective detection of heavy metal ions is a critical endeavor in environmental monitoring, food safety, and pharmaceutical analysis. Lead (Pb²⁺), in particular, poses significant health risks even at trace levels, necessitating the development of advanced sensor technologies. Among the promising candidates, ferrocenyl-functionalized calix[1]arene (FQCA) based electrochemical sensors have garnered attention for their unique host-guest chemistry and redox-active signaling. This guide provides a comprehensive benchmark of FQCA's electrochemical performance against other contemporary sensors for lead detection, supported by experimental data and detailed protocols.

Performance Benchmark: FQCA vs. Alternative Sensors for Lead (II) Detection

The efficacy of an electrochemical sensor is primarily determined by its limit of detection (LOD), linear working range, and the analytical method employed. The following table summarizes the performance of a calix[1]arene-based sensor and compares it with other notable electrochemical sensors for the detection of Pb²⁺.

Sensor TypeElectrode ModificationAnalytical MethodLinear RangeLimit of Detection (LOD)Reference
Calixarene-Based Sensor Calix[1]arene-trenDifferential Pulse Anodic Stripping Voltammetry (DPASV)0.48–2.31 µM0.11 µM[2]
Biochar-TiO₂ Nanoparticle SensorBiochar@TiO₂NPs on Glassy Carbon Electrode (GCE)Differential Pulse Voltammetry (DPV)1 pM–10 µM0.6268 pM[3]
Nanocomposite SensorFe₃O₄ Nanoparticles & Carbonaceous Nanomaterials on Screen-Printed Electrode (SPE)Square Wave Anodic Stripping Voltammetry (SWASV)Not Specified0.0154 µM (for SPE/Fe₃O₄-CNF)[4]
Schiff Base Ligand SensorGold Nanoparticles on Schiff Base Ligand Modified SPENot SpecifiedNot Specified0.298 µM[5]
Copper-Based SensorCopper ElectrodeAnodic Stripping Voltammetry (ASV)Not Specified21 nM (0.021 µM)[6]
AptasensorGraphene and Thionine on Aptamer Modified ElectrodeElectrochemical Aptasensor1.6x10⁻¹³–1.6x10⁻¹⁰ M3.2x10⁻¹⁴ M[7]
Nanoporous Carbon SensorNano-porous pseudo carbon paste electrode (nano-PPCPE)Differential Pulse Anodic Stripping Voltammetry (DPASV)0.05–4.0 µmol/L0.0292 µmol/L[8]

Experimental Protocols

Reproducibility and accuracy are hallmarks of robust scientific findings. This section details the experimental methodologies for the fabrication of an FQCA-modified electrode and the subsequent electrochemical detection of Pb²⁺ using Square Wave Anodic Stripping Voltammetry (SWASV), a highly sensitive technique for trace metal analysis.

Fabrication of a Ferrocenyl-Functionalized Calix[1]arene (FQCA) Modified Glassy Carbon Electrode (GCE)
  • GCE Pre-treatment: A glassy carbon electrode is meticulously polished with alumina slurry on a polishing cloth to achieve a mirror-like finish. It is then sonicated in deionized water and ethanol to remove any residual abrasive particles and contaminants.

  • Synthesis of Ferrocenyl-Functionalized Calix[1]arene: A calix[1]arene molecule is functionalized with ferrocene moieties through established organic synthesis routes, often involving the formation of amide or ester linkages.[9]

  • Electrode Modification: A solution of the synthesized FQCA is prepared in a suitable organic solvent. The cleaned GCE is then modified by drop-casting a small volume of the FQCA solution onto its surface and allowing the solvent to evaporate, resulting in a thin film of the FQCA receptor on the electrode.

Electrochemical Detection of Pb²⁺ using Square Wave Anodic Stripping Voltammetry (SWASV)

SWASV is a two-step technique that involves a preconcentration step followed by a stripping step, which enhances the sensitivity of the measurement.

  • Preparation of Solutions: A supporting electrolyte, typically an acetate buffer solution (pH 4.5-5.0), is prepared.[10] Standard solutions of Pb²⁺ are prepared by diluting a stock solution with the supporting electrolyte.

  • Preconcentration Step: The FQCA-modified GCE is immersed in the sample solution containing Pb²⁺. A negative potential (e.g., -1.2 V) is applied for a specific duration (e.g., 150 seconds) while the solution is stirred. This reduces the Pb²⁺ ions to metallic lead, which accumulates on the electrode surface and within the calixarene cavities.

  • Stripping Step: After a brief equilibration period without stirring, the potential is scanned in the positive direction using a square wave waveform. When the potential reaches the oxidation potential of lead, the accumulated lead is stripped from the electrode, generating a current peak. The height of this peak is proportional to the concentration of Pb²⁺ in the sample.

  • Data Analysis: The peak current from the stripping voltammogram is measured and plotted against the concentration of the standard solutions to generate a calibration curve. The concentration of Pb²⁺ in unknown samples is then determined from this calibration curve.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the underlying mechanisms and processes, the following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway of the FQCA sensor and the experimental workflow for lead detection.

FQCA_Signaling_Pathway cluster_electrode FQCA Modified Electrode Surface cluster_solution Aqueous Solution cluster_detection Electrochemical Detection FQCA Ferrocenyl-Calix[4]arene Fe_II Ferrocene (Fe²⁺) FQCA->Fe_II Redox Center Signal_Change Change in Redox Signal FQCA->Signal_Change Perturbation of Ferrocene Redox Potential Fe_III Ferrocenium (Fe³⁺) Fe_II->Fe_III Oxidation Pb2 Lead Ion (Pb²⁺) Pb2->FQCA Host-Guest Binding

FQCA sensor signaling pathway for Pb²⁺ detection.

SWASV_Workflow Start Start: Sample Preparation Preconcentration Step 1: Preconcentration (Pb²⁺ reduction and accumulation at negative potential) Start->Preconcentration Equilibration Step 2: Equilibration (Stirring stopped) Preconcentration->Equilibration Stripping Step 3: Stripping (Positive potential scan, Pb oxidation) Equilibration->Stripping Detection Step 4: Signal Detection (Measure peak current) Stripping->Detection Analysis Step 5: Data Analysis (Calibration and Quantification) Detection->Analysis End End: Result Analysis->End

Experimental workflow for SWASV detection of Pb²⁺.

Concluding Remarks

The FQCA-based electrochemical sensor demonstrates a viable platform for the detection of lead (II) ions, offering a good linear range and a competitive limit of detection. While some alternative sensors, such as those based on nanomaterials and aptamers, exhibit significantly lower detection limits, the FQCA sensor benefits from the inherent selectivity of the calixarene macrocycle and the stable and well-defined redox signal of the ferrocene moiety.

The choice of sensor ultimately depends on the specific application requirements, including the desired sensitivity, the complexity of the sample matrix, and cost considerations. This guide provides the necessary data and protocols to enable researchers and professionals to make an informed decision when selecting an appropriate electrochemical sensor for lead (II) detection. Further research into the optimization of the FQCA structure and the electrode modification process may lead to even greater enhancements in its analytical performance.

References

Unveiling the Antitubercular Potential of 2-(Furan-2-yl)quinoline-4-carboxylate: A Comparative In Vitro Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the global fight against tuberculosis (TB), the quest for novel, effective therapeutics is paramount. This guide provides a comparative analysis of the in vitro antitubercular activity of a promising candidate, 2-(Furan-2-yl)quinoline-4-carboxylate, against the virulent Mycobacterium tuberculosis H37Rv strain. Its performance is benchmarked against established first-line antitubercular drugs, offering a clear perspective on its potential role in future TB treatment regimens.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC)

The in vitro potency of this compound was determined using the Microplate Alamar Blue Assay (MABA). The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, was established and compared with standard antitubercular agents.

CompoundM. tuberculosis H37Rv MIC (µg/mL)
This compound3.12 - 6.25[1]
Isoniazid0.02 - 0.06
Rifampicin0.06 - 0.25
Ethambutol0.5 - 2.0
Pyrazinamide12.5 - 50

Note: MIC values for standard drugs are compiled from multiple sources and can vary based on experimental conditions.

The data indicates that this compound exhibits promising antitubercular activity, with an MIC range that is notably more potent than Pyrazinamide. While not as potent as Isoniazid and Rifampicin, its efficacy warrants further investigation, particularly in the context of drug-resistant TB strains.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The antitubercular activity of this compound was assessed using the well-established Microplate Alamar Blue Assay (MABA).[2][3][4] This colorimetric assay provides a rapid and sensitive measure of mycobacterial viability.

Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • This compound and standard antitubercular drugs

  • Alamar Blue reagent

  • Tween 80

Procedure:

  • Inoculum Preparation: A mid-log phase culture of M. tuberculosis H37Rv is diluted in 7H9 broth to a standardized turbidity.

  • Drug Dilution: Serial twofold dilutions of the test compounds and standard drugs are prepared directly in the 96-well plates.

  • Inoculation: Each well is inoculated with the prepared mycobacterial suspension. Control wells containing no drug are included.

  • Incubation: The plates are incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A mixture of Alamar Blue reagent and Tween 80 is added to each well.

  • Re-incubation: The plates are re-incubated for 24 hours.

  • Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates mycobacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.

Visualizing the Process and a Potential Mechanism

To better understand the experimental process and the potential mode of action of quinoline derivatives, the following diagrams are provided.

experimental_workflow Experimental Workflow: Microplate Alamar Blue Assay (MABA) cluster_prep Preparation cluster_assay Assay cluster_results Results prep_culture Prepare M. tuberculosis H37Rv Inoculum inoculate Inoculate 96-well Plates prep_culture->inoculate prep_drugs Prepare Serial Dilutions of Test Compounds prep_drugs->inoculate incubate1 Incubate at 37°C (5-7 days) inoculate->incubate1 add_alamar Add Alamar Blue Reagent incubate1->add_alamar incubate2 Re-incubate at 37°C (24 hours) add_alamar->incubate2 read_results Observe Color Change (Blue to Pink) incubate2->read_results determine_mic Determine MIC read_results->determine_mic

Caption: A flowchart illustrating the key steps of the Microplate Alamar Blue Assay.

signaling_pathway Proposed Mechanism of Action for Quinoline Derivatives cluster_drug Drug Action cluster_bacterial Bacterial Target cluster_outcome Outcome quinoline Quinoline Derivative (e.g., this compound) katg KatG (Catalase-Peroxidase) quinoline->katg Inhibits inhA InhA (Enoyl-ACP Reductase) katg->inhA Activates Isoniazid (Prodrug) inhibition Inhibition katg->inhibition mycolic_acid Mycolic Acid Synthesis inhA->mycolic_acid Essential for cell_wall Cell Wall Integrity mycolic_acid->cell_wall Component of disruption Disruption mycolic_acid->disruption cell_wall->disruption bactericidal Bactericidal Effect inhibition->bactericidal disruption->bactericidal

Caption: A diagram showing the proposed inhibition of KatG by quinoline derivatives.

Discussion of Potential Mechanism

Research into the mechanism of action of quinoline derivatives against M. tuberculosis suggests that some compounds in this class may exert their effect by inhibiting the catalase-peroxidase enzyme, KatG.[5][6] KatG is a crucial enzyme for M. tuberculosis, as it is responsible for activating the first-line prodrug isoniazid. By inhibiting KatG, these quinoline derivatives could potentially disrupt this activation pathway, and may also interfere with the enzyme's role in protecting the bacterium from oxidative stress. This proposed mechanism highlights a different target from many existing antitubercular drugs and underscores the potential of quinoline-based compounds in overcoming drug resistance.

Conclusion

This compound demonstrates significant in vitro activity against M. tuberculosis H37Rv. Its distinct chemical scaffold and promising MIC value position it as a valuable lead compound for further development. The experimental data presented here provides a solid foundation for future preclinical and clinical investigations to fully elucidate its therapeutic potential in the treatment of tuberculosis.

References

A Comparative Analysis of Substituted Quinoline-4-Carboxylic Acids as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticancer activities of various substituted quinoline-4-carboxylic acids. The information presented is collated from recent studies and is intended to aid researchers in understanding the structure-activity relationships, mechanisms of action, and potential therapeutic applications of this class of compounds. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are illustrated using diagrams for enhanced clarity.

Data Presentation: Comparative Anticancer Activity

The anticancer efficacy of substituted quinoline-4-carboxylic acids is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values of representative compounds from recent studies.

Table 1: Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for cancer cell proliferation.

CompoundR1 SubstituentR2 SubstituentDHODH IC50 (nM)HCT-116 IC50 (µM)MIA PaCa-2 IC50 (µM)Reference
41 4-F-Ph6-F9.71 ± 1.43.02 ± 0.35> 50[1][2]
43 4-F-Ph6-Cl26.2 ± 1.81.94 ± 0.17> 50[1][2]
Brequinar --7.30 ± 0.00310.679 ± 0.19-[1]
Table 2: Sirtuin 3 (SIRT3) Inhibitors

A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been investigated as selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer metabolism.

CompoundLeukemic Cell LineIC50 (µM)Reference
P6 MOLM13Not specified, potent inhibitory activity shown[3][4]
P6 MV4-11Not specified, potent inhibitory activity shown[3][4]

Note: The study highlighted potent inhibitory activity but did not provide specific IC50 values for cell lines in the abstract. The SIRT3 inhibitory IC50 for compound P6 was 7.2 µM.[3][4]

Table 3: Epidermal Growth Factor Receptor (EGFR) Inhibitors

Certain quinoline derivatives have demonstrated significant inhibitory activity against EGFR, a receptor tyrosine kinase often overexpressed in various cancers.

CompoundCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Reference
21 HCC8270.010Osimertinib0.0042[5]
21 H19750.21Osimertinib0.04[5]
21 A5490.99Osimertinib0.92[5]
4f A5492.75DoxorubicinNot specified[5]
4i SKOV31.91DoxorubicinNot specified[5]
Table 4: Histone Deacetylase (HDAC) Inhibitors

2-Phenylquinoline-4-carboxylic acid derivatives have been explored as novel inhibitors of histone deacetylases, which play a crucial role in the epigenetic regulation of gene expression in cancer.

CompoundHDAC IsoformIC50 (µM)K562 Cell ApoptosisReference
D28 HDAC324.45Dose-dependent increase[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used in the cited studies.

Synthesis of Quinoline-4-Carboxylic Acid Derivatives

A common method for synthesizing the quinoline-4-carboxylic acid core is the Pfitzinger condensation reaction .[1]

  • Reactants: An appropriate isatin derivative is reacted with an aryl methyl ketone.

  • Conditions: The reaction is typically carried out in the presence of a base, such as potassium hydroxide, in a solvent system like aqueous ethanol.

  • Procedure: The reaction mixture is refluxed for a specified period (e.g., 12-48 hours).

  • Workup: After cooling, the mixture is acidified to precipitate the crude product.

  • Purification: The product is then purified by crystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5][8]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated overnight.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., doxorubicin) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with the test compounds.[10]

  • Cell Treatment: Cells are treated with the test compound at various concentrations for a specific time.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol (e.g., 70%).

  • Staining: The fixed cells are then stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), in the presence of RNase to remove RNA.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity.

Apoptosis Assay

Apoptosis, or programmed cell death, is a key mechanism of anticancer drugs. It can be assessed using various methods, including flow cytometry with Annexin V/PI staining.[7]

  • Cell Treatment: Cells are treated with the test compound for a defined period.

  • Staining: The cells are harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and a generalized experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_insilico In Silico Analysis synthesis Synthesis of Substituted Quinoline-4-Carboxylic Acids purification Purification and Characterization synthesis->purification cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) purification->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Studies (Cell Cycle, Apoptosis) ic50->mechanism target_assay Enzyme Inhibition Assays (e.g., DHODH, EGFR) ic50->target_assay docking Molecular Docking target_assay->docking

Caption: A generalized experimental workflow for the evaluation of anticancer compounds.

egfr_signaling_pathway ligand Growth Factor (e.g., EGF) receptor EGFR ligand->receptor dimerization Dimerization receptor->dimerization inhibitor Quinoline-4-Carboxylic Acid Derivative autophosphorylation Autophosphorylation inhibitor->autophosphorylation Inhibition dimerization->autophosphorylation downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) autophosphorylation->downstream proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation

Caption: Simplified EGFR signaling pathway and its inhibition.

dhodh_inhibition_pathway dihydroorotate Dihydroorotate dhodh DHODH dihydroorotate->dhodh orotate Orotate pyrimidine De Novo Pyrimidine Biosynthesis orotate->pyrimidine dhodh->orotate nucleotides Pyrimidine Nucleotides (dUMP, dCTP, dTTP) pyrimidine->nucleotides dna_synthesis DNA Synthesis & Cell Proliferation nucleotides->dna_synthesis inhibitor Quinoline-4-Carboxylic Acid Derivative inhibitor->dhodh Inhibition

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway via DHODH.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 2-(Furan-2-yl)quinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 2-(Furan-2-yl)quinoline-4-carboxylate, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.

Chemical Identifier:

  • Name: this compound

  • Molecular Formula: C₁₄H₉NO₃[1][2]

  • CAS Number: 20146-25-2[1][3]

Hazard Assessment and GHS Classification

Understanding the potential hazards is the first step in safe handling. Based on available data, this compound is classified as follows:

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute toxicity, oralWarningH302: Harmful if swallowed[1][4]
Skin corrosion/irritationWarningH315: Causes skin irritation[1][4]
Serious eye damage/eye irritationWarningH319: Causes serious eye irritation[1][4]
Specific target organ toxicity, single exposureWarningH335: May cause respiratory irritation[1]

This data is based on aggregated GHS information. Always consult the specific safety data sheet (SDS) provided by the supplier for the most accurate and complete information.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for any procedure involving this compound.[5] The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves before use and dispose of them properly after handling.[5][6][7]
Eyes/Face Safety glasses with side shields or gogglesIn case of splash risk, a face shield should be worn in addition to safety glasses or goggles.[6][7]
Body Laboratory coatA buttoned lab coat made of a low-permeability material should be worn to protect the skin.[7]
Respiratory Use in a well-ventilated area. Respirator if needed.Work should be conducted in a chemical fume hood to minimize inhalation exposure. If ventilation is inadequate, a NIOSH-approved respirator may be required.[6][7][8]

Operational Plan: Handling and Storage

Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to control exposure to vapors or dust.[6][8]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[6][9] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8][9]

  • Spills: In case of a spill, evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[9] For larger spills, follow emergency procedures and notify safety personnel.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9]

  • Keep away from incompatible materials.

  • The recommended storage temperature is at room temperature.[10]

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in household garbage.[4] Consult with your institution's environmental health and safety department for specific disposal procedures.

Experimental Workflow for Safe Handling

The following diagram outlines a logical workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure A Review SDS and Conduct Risk Assessment B Assemble and Inspect PPE A->B C Prepare and Verify Engineering Controls (Fume Hood) B->C D Weigh/Measure Compound in Fume Hood C->D Proceed when safe E Perform Experimental Procedure D->E F Monitor for Spills or Exposure E->F G Decontaminate Work Area F->G Procedure complete H Properly Dispose of Waste G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Furan-2-yl)quinoline-4-carboxylate
Reactant of Route 2
Reactant of Route 2
2-(Furan-2-yl)quinoline-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.